HF51116
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H46N8O |
|---|---|
分子量 |
522.7 g/mol |
IUPAC 名称 |
(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide |
InChI |
InChI=1S/C29H46N8O/c30-29(31)35-18-6-11-27(36-22-26-10-4-5-17-34-26)28(38)37-21-24-14-12-23(13-15-24)20-32-16-7-19-33-25-8-2-1-3-9-25/h4-5,10,12-15,17,25,27,32-33,36H,1-3,6-9,11,16,18-22H2,(H,37,38)(H4,30,31,35)/t27-/m0/s1 |
InChI 键 |
AMGQQWNQWHMPHG-MHZLTWQESA-N |
手性 SMILES |
C1CCC(CC1)NCCCNCC2=CC=C(C=C2)CNC(=O)[C@H](CCCN=C(N)N)NCC3=CC=CC=N3 |
规范 SMILES |
C1CCC(CC1)NCCCNCC2=CC=C(C=C2)CNC(=O)C(CCCN=C(N)N)NCC3=CC=CC=N3 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of HF51116 in CXCR4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes. Its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), governs cell trafficking, hematopoiesis, and immune responses. However, the CXCL12/CXCR4 axis is also critically implicated in the pathology of various diseases, including cancer metastasis, HIV-1 entry into host cells, and inflammatory disorders. Consequently, CXCR4 has emerged as a significant therapeutic target.
This technical guide provides a comprehensive overview of HF51116, a novel small-molecule antagonist of CXCR4. We will delve into its core mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows.
Core Mechanism of Action of this compound
This compound is a potent and specific antagonist of the CXCR4 receptor.[1][2] Its mechanism of action is centered on its direct binding to CXCR4, thereby competitively inhibiting the binding of the natural ligand, CXCL12. This blockade prevents the conformational changes in the receptor necessary for initiating downstream intracellular signaling cascades.
Structural Insights into this compound Binding:
Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis of this compound's interaction with CXCR4. This compound binds within the transmembrane domain of the receptor, occupying both the major and minor subpockets of the ligand-binding site. This comprehensive binding mode explains its high affinity and potent antagonistic activity. The binding of this compound stabilizes the inactive conformation of CXCR4, preventing its coupling to intracellular G proteins and subsequent signal transduction.
Functionally, the antagonism of this compound manifests as the inhibition of several key cellular processes mediated by the CXCL12/CXCR4 axis, including:
-
SDF-1α-induced cell migration: this compound effectively blocks the chemotactic response of CXCR4-expressing cells towards a CXCL12 gradient.[3]
-
Calcium mobilization: It inhibits the transient increase in intracellular calcium levels that is a hallmark of CXCR4 activation by its ligand.[3]
-
CXCR4 internalization: The ligand-induced internalization of the CXCR4 receptor is also antagonized by this compound.[3]
-
G protein-dependent signaling: By preventing receptor activation, this compound blocks the downstream signaling pathways that are dependent on G protein activation.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 12 nM | Competitive Binding (vs. 12G5 antibody) | Not Specified | [1] |
Table 2: In Vivo Efficacy of this compound in Hematopoietic Progenitor Cell (HPC) Mobilization in Mice
| Treatment Group | Dose | HPCs (CFUs/mL of peripheral blood) | Fold Increase vs. Saline | Reference |
| Saline (Negative Control) | - | 185 | 1.0 | [1] |
| This compound | 5 mg/kg | 10,432 | 56.4 | [1] |
| AMD3100 (Positive Control) | 5 mg/kg | 6,875 | 37.2 | [1] |
Table 3: Synergistic Efficacy of this compound with G-CSF in HPC Mobilization in Mice
| Treatment Group | HPCs (CFUs/mL of peripheral blood) | Fold Increase vs. G-CSF alone | Reference |
| G-CSF | 4,538 | 1.0 | [4] |
| G-CSF + this compound | 24,963 | 5.5 | [4] |
| G-CSF + AMD3100 | 18,512 | 4.1 | [4] |
Table 4: Pharmacokinetics of this compound in Rhesus Monkeys
| Dose | Time to Cmax | Cmax | AUC | Reference |
| 1 mg/kg | 30 min | 704.64 ng/mL | 38.47 | [1] |
| 10 mg/kg | 15 min | 6305.89 ng/mL | 61.50 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
4.1. CXCR4 Competitive Binding Assay (Flow Cytometry)
This assay quantifies the ability of this compound to compete with a fluorescently-labeled antibody (clone 12G5) for binding to CXCR4 expressed on the surface of living cells.
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, SupT1)
-
This compound
-
Anti-CXCR4 antibody, clone 12G5, conjugated to a fluorophore (e.g., PE or APC)
-
Assay Buffer: Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA)
-
96-well V-bottom plates
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and wash with Assay Buffer. Resuspend the cells in Assay Buffer to a final concentration of 1 x 106 cells/mL.
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer.
-
Competition Reaction: a. Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate. b. Add 50 µL of the diluted this compound to the respective wells. For control wells (maximum binding), add 50 µL of Assay Buffer. c. Incubate for 30 minutes at 4°C. d. Add a pre-titered, saturating concentration of fluorescently-labeled 12G5 antibody to all wells. e. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of cold Assay Buffer, pelleting the cells by centrifugation (e.g., 300 x g for 3 minutes) between washes.
-
Flow Cytometry Analysis: Resuspend the cells in 200 µL of Assay Buffer and acquire data on a flow cytometer.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
4.2. SDF-1α-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by CXCL12.
-
Materials:
-
CXCR4-expressing cells
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading and injection capabilities
-
-
Procedure:
-
Cell Preparation and Dye Loading: a. Harvest CXCR4-expressing cells and resuspend them in Assay Buffer at 1-2 x 106 cells/mL. b. Add the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 1-5 µM) and probenecid (optional, ~2.5 mM). c. Incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells with Assay Buffer to remove excess dye and resuspend in fresh Assay Buffer.
-
Assay Plate Preparation: Plate 100 µL of the cell suspension into each well of the 96-well plate.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: a. Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. b. Inject a pre-determined concentration of CXCL12 (typically at EC80) into the wells. c. Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: Calculate the peak fluorescence intensity for each well. Plot the peak intensity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
4.3. Transwell Cell Migration Assay
This assay assesses the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.[5]
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, cancer cell lines)
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Migration Buffer: Serum-free cell culture medium with 0.5% BSA
-
Cell staining dye (e.g., Calcein AM or Crystal Violet)
-
Plate reader or microscope for quantification
-
-
Procedure:
-
Preparation of Chemoattractant: Prepare a solution of CXCL12 in Migration Buffer at a concentration known to induce maximal chemotaxis (e.g., 100 ng/mL).
-
Assay Setup: a. Add 600 µL of the CXCL12 solution to the lower chambers of a 24-well plate. For control wells (random migration), add Migration Buffer alone. b. To test this compound, add the desired concentrations of the compound to the lower chambers along with CXCL12.
-
Cell Preparation: Resuspend CXCR4-expressing cells in Migration Buffer at a concentration of 1 x 106 cells/mL. Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells: a. Carefully remove the Transwell inserts. b. For Calcein AM staining: Add Calcein AM to the lower chamber, incubate, and read the fluorescence on a plate reader. c. For Crystal Violet staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. Count the stained cells under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the migration towards CXCL12 alone.
-
Mandatory Visualizations
5.1. Signaling Pathways
Caption: CXCR4 signaling and its inhibition by this compound.
5.2. Experimental Workflows
Caption: Workflow for characterizing this compound's CXCR4 antagonism.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. It is possible that the compound is in preclinical development or is being developed under a different designation that is not yet in the public domain. Further information from the developing parties would be required to ascertain its current clinical status.
Conclusion
This compound is a novel, potent, and specific small-molecule antagonist of the CXCR4 receptor. Its mechanism of action is well-defined at the structural level, involving direct competitive binding to the receptor and stabilization of its inactive state. This leads to the effective inhibition of CXCL12-mediated downstream signaling and cellular functions, most notably cell migration and calcium mobilization. Preclinical studies have demonstrated its efficacy in vivo for hematopoietic stem cell mobilization, with a favorable pharmacokinetic profile in animal models. While clinical data is not yet available, the robust preclinical profile of this compound positions it as a promising candidate for further development as a therapeutic agent for diseases where the CXCL12/CXCR4 axis is a key driver of pathology, such as in certain cancers and hematological disorders. This technical guide provides a foundational resource for researchers and drug developers interested in the further exploration and potential clinical application of this compound.
References
- 1. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
The Discovery and Synthesis of HF51116: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HF51116 is a novel, potent, and selective small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound. The document details its mechanism of action as a hematopoietic stem cell (HSC) mobilizing agent, summarizing key quantitative data from murine and primate studies. Detailed experimental protocols for the evaluation of this compound and visualizations of the relevant signaling pathways are provided to support further research and development.
Introduction
Hematopoietic stem cell transplantation is a critical therapeutic strategy for a variety of hematologic malignancies and genetic disorders. The mobilization of HSCs from the bone marrow to the peripheral blood is a key step in this process, facilitating their collection for transplantation. The interaction between the CXCR4 receptor on HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α), is crucial for retaining HSCs within the bone marrow niche.[1] Disruption of this axis is a validated strategy for inducing HSC mobilization.
This compound was developed as a novel small-molecule CXCR4 antagonist to address the need for rapid and efficient HSC mobilization.[2][3] Preclinical studies have demonstrated its high potency in mobilizing HSCs, both as a single agent and in synergy with Granulocyte-Colony Stimulating Factor (G-CSF), the current standard of care.[2][3]
Discovery and Synthesis
This compound was identified through a focused drug discovery program aimed at developing novel CXCR4 antagonists.[4] While the specific, detailed synthesis protocol for this compound is not publicly available, it is described as a novel small molecule designed and synthesized by the researchers' laboratory.[2][4] The general approach to synthesizing small-molecule CXCR4 antagonists often involves multi-step organic synthesis to create complex heterocyclic structures that can effectively bind to the receptor.
Physicochemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₂₉H₄₆N₈O |
| Molecular Weight | 522.73 Da |
| Purity (by HPLC) | >98% |
Mechanism of Action
This compound functions as a competitive antagonist of the CXCR4 receptor. It binds to CXCR4, blocking the interaction with its endogenous ligand, SDF-1α.[5] This disruption of the SDF-1α/CXCR4 signaling axis in the bone marrow microenvironment leads to the release of HSCs into the peripheral circulation.[1]
The SDF-1α/CXCR4 Signaling Pathway
The binding of SDF-1α to CXCR4 initiates a cascade of intracellular signaling events that promote cell adhesion and retention in the bone marrow. By blocking this initial binding step, this compound effectively inhibits these downstream signals, leading to HSC mobilization.
Caption: SDF-1α/CXCR4 Signaling Pathway and Inhibition by this compound.
Preclinical Efficacy
The efficacy of this compound in mobilizing hematopoietic stem and progenitor cells (HSPCs) has been evaluated in both mouse and monkey models.
In Vivo Mobilization in Mice
This compound demonstrated potent, dose-dependent, and rapid mobilization of HSPCs in mice.
Table 1: Dose-Dependent Mobilization of HSPCs in Mice by this compound
| Dose (mg/kg) | Fold Increase in Peripheral Blood CFUs (vs. control) |
| 1 | ~4 |
| 5 | ~9.5 |
| 10 | ~9.5 |
Data represents peak mobilization observed at 1 hour post-injection.
Table 2: Time-Course of HSPC Mobilization in Mice with this compound (5 mg/kg)
| Time Post-Injection | Fold Increase in Peripheral Blood CFUs (vs. baseline) |
| 15 min | ~8 |
| 30 min | ~9.6 |
| 1 hour | ~9.5 |
| 2 hours | ~6 |
| 4 hours | ~3 |
Synergistic Effect with G-CSF in Mice
Co-administration of this compound with G-CSF resulted in a synergistic increase in HSPC mobilization compared to either agent alone.
Table 3: Synergistic Mobilization with G-CSF in Mice
| Treatment | Fold Increase in Peripheral Blood CFUs (vs. G-CSF alone) |
| G-CSF + this compound (5 mg/kg) | ~5.5 |
| G-CSF + AMD3100 (5 mg/kg) | ~4.1 |
In Vivo Mobilization in Monkeys
This compound also demonstrated robust mobilization of CD34+ cells (a marker for human HSPCs) in rhesus monkeys.
Table 4: Mobilization of CD34+ Cells in Monkeys by this compound
| Dose (mg/kg) | Peak CD34+ cells/μL in Peripheral Blood |
| 1 | ~10 |
| 10 | ~17 |
Peak mobilization observed at 2 hours post-injection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Colony-Forming Unit (CFU) Assay for HSPC Mobilization
This assay quantifies the number of hematopoietic progenitor cells in a sample capable of forming colonies in semi-solid media.
Caption: Workflow for the Colony-Forming Unit (CFU) Assay.
Protocol:
-
Sample Collection: Collect peripheral blood from mice or monkeys at specified time points after administration of this compound, G-CSF, or vehicle control.
-
Red Blood Cell Lysis: Lyse red blood cells using an ammonium (B1175870) chloride-based lysis buffer.
-
Cell Counting: Resuspend the remaining nucleated cells in a suitable buffer and perform a cell count using a hemocytometer or automated cell counter.
-
Plating: Dilute the cell suspension to the desired concentration and mix with methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines. Plate the mixture in 35 mm culture dishes.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Colony Enumeration: Using an inverted microscope, identify and count the different types of hematopoietic colonies, such as CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythroid, macrophage, megakaryocyte).
Flow Cytometry for HSPC Identification
Flow cytometry is used to identify and quantify specific cell populations based on the expression of cell surface markers.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from peripheral blood or bone marrow as described for the CFU assay.
-
Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against specific HSPC markers. For murine studies, a common panel includes antibodies against Lineage markers (Lin), c-Kit, and Sca-1 (to identify LSK cells: Lin-Sca-1+c-Kit+). For primate studies, antibodies against CD34 and CD45 are typically used.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the cell populations of interest based on their fluorescence signals to determine the percentage and absolute number of HSPCs.
Pharmacokinetic Assay in Mice
This assay determines the concentration of this compound in the blood over time.
Protocol:
-
Drug Administration: Administer this compound to mice via the desired route (e.g., subcutaneous injection).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Sample Processing: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
Competitive Transplantation Assay
This assay assesses the long-term repopulating ability of mobilized HSCs.
Caption: Workflow for the Competitive Transplantation Assay.
Protocol:
-
Donor Cell Preparation: Mobilize HSCs in donor mice (e.g., CD45.2+) using this compound. Collect peripheral blood mononuclear cells.
-
Competitor Cell Preparation: Harvest bone marrow cells from competitor mice (e.g., CD45.1+).
-
Recipient Preparation: Lethally irradiate recipient mice (e.g., CD45.1+) to ablate their native hematopoietic system.
-
Transplantation: Co-inject a mixture of donor peripheral blood cells and competitor bone marrow cells into the irradiated recipient mice.
-
Engraftment Analysis: At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice and analyze the percentage of donor-derived (CD45.2+) and competitor-derived (CD45.1+) cells using flow cytometry. This determines the long-term engraftment and repopulating ability of the mobilized HSCs.
Conclusion
This compound is a promising new agent for hematopoietic stem cell mobilization. Its high potency, rapid onset of action, and synergistic effects with G-CSF suggest that it could be a valuable addition to the clinical options for HSC transplantation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and other CXCR4 antagonists. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.[2][3]
References
- 1. Experimental Competitive Bone Marrow Transplant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive Transplants to Evaluate Hematopoietic Stem Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Bone-marrow Transplantations [en.bio-protocol.org]
- 4. Protocol to identify and analyze mouse and human quiescent hematopoietic stem cells using flow cytometry combined with confocal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
Unveiling the Potent Antagonism: A Technical Guide to the Binding Affinity of HF51116 with the CXCR4 Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the binding characteristics of HF51116, a novel small-molecule antagonist, to the C-X-C chemokine receptor type 4 (CXCR4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular interactions and signaling pathways.
Executive Summary
This compound has emerged as a potent and high-affinity antagonist of the CXCR4 receptor, a critical mediator in various physiological and pathological processes, including hematopoietic stem cell mobilization, cancer metastasis, and HIV-1 entry.[1][2][3][4][5] This guide delves into the specifics of its binding affinity, the experimental procedures used for its characterization, and the consequential impact on CXCR4-mediated signaling.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the CXCR4 receptor has been quantified through competitive binding assays. The half-maximal inhibitory concentration (IC50) value stands as a key metric for its potency.
| Compound | Parameter | Value | Assay Type |
| This compound | IC50 | 12 nM | Competitive Binding Assay |
| Table 1: Quantitative Binding Affinity of this compound to CXCR4.[1][3][4] |
This low nanomolar IC50 value underscores the high-affinity interaction between this compound and the CXCR4 receptor, positioning it as a highly effective competitive antagonist.[1]
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist, directly competing with the natural ligand, CXCL12 (also known as SDF-1α), for the same binding site on the CXCR4 receptor.[1] This mechanism effectively blocks the receptor, preventing the downstream signaling cascades typically initiated by CXCL12 binding. The structural basis for this competitive antagonism has been elucidated through cryo-electron microscopy studies, which reveal that this compound occupies the orthosteric binding pocket of CXCR4, thereby sterically hindering the binding of CXCL12.[1]
Experimental Protocols
The determination of the binding affinity of this compound to CXCR4 involves sophisticated experimental procedures. A representative protocol for a competitive binding assay is detailed below.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the CXCR4 receptor.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the human CXCR4 receptor (e.g., Jurkat cells, HEK293-CXCR4).
-
Radioligand: [¹²⁵I]-CXCL12.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), CaCl₂ (1 mM), and BSA (0.5%).
-
Washing Buffer: Ice-cold PBS.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the CXCR4 receptor.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([¹²⁵I]-CXCL12) to each well.
-
Compound Addition: Add varying concentrations of the unlabeled competitor, this compound, to the wells. Include control wells with no competitor (total binding) and wells with a saturating concentration of an unlabeled ligand (non-specific binding).
-
Incubation: Add the cell suspension to the wells and incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold washing buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Impact on CXCR4 Signaling Pathways
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that are crucial for cell migration, proliferation, and survival.[6] As a competitive antagonist, this compound effectively blocks the initiation of these cascades.
Upon CXCL12 binding, CXCR4, a G protein-coupled receptor (GPCR), activates G-protein mediated signaling.[6] This leads to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in an increase in intracellular calcium levels, while PI3K activation triggers the Akt signaling pathway. Furthermore, CXCR4 activation can stimulate the Ras-Raf-MEK-ERK (MAPK) pathway.[6] These pathways collectively regulate cellular processes like chemotaxis, gene transcription, and cell survival.
By competitively inhibiting the binding of CXCL12, this compound prevents the conformational changes in CXCR4 necessary for G-protein coupling and subsequent downstream signaling. This blockade is the molecular basis for its therapeutic effects, such as the inhibition of cancer cell metastasis and the mobilization of hematopoietic stem cells.[1][3][4][5]
Conclusion
This compound demonstrates high-affinity binding to the CXCR4 receptor, acting as a potent competitive antagonist. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of its interaction with CXCR4. The ability of this compound to effectively block CXCL12-mediated signaling pathways underscores its significant therapeutic potential in various disease contexts. Further research into the structural and dynamic aspects of this interaction will continue to inform the development of next-generation CXCR4-targeted therapeutics.
References
- 1. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Structural Basis of HF51116 Interaction with CXCR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological and pathological processes, including hematopoietic stem cell (HSC) trafficking, HIV-1 entry, and cancer metastasis. Its interaction with its endogenous ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), triggers a cascade of intracellular signaling events. Consequently, CXCR4 has emerged as a significant therapeutic target. HF51116 is a novel, potent, and small-molecule antagonist of CXCR4. This document provides an in-depth technical guide on the structural basis of the this compound-CXCR4 interaction, detailing the binding affinity, the molecular interactions underpinning this binding, the resultant impact on CXCR4 signaling, and the experimental methodologies used to elucidate these findings.
Quantitative Analysis of this compound-CXCR4 Interaction
The binding affinity of this compound for CXCR4 has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) value provides a measure of the potency of this compound in displacing a known ligand from the receptor.
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Competitive Binding Assay | 12 | [1][2][3][4] |
Table 1: Binding Affinity of this compound for CXCR4. The IC50 value was determined in a competitive binding assay, highlighting the high-affinity interaction of this compound with the CXCR4 receptor.[1][2][3][4]
Structural Elucidation of the this compound-CXCR4 Complex
The high-resolution structure of the this compound-CXCR4 complex has been determined using cryogenic electron microscopy (cryo-EM).[2] This has provided unprecedented insights into the molecular interactions governing the binding of this small-molecule antagonist.
This compound was designed using a fragment integrational approach, combining chemical moieties from different known CXCR4 antagonists.[2][4] The cryo-EM structure reveals that this compound binds within the orthosteric binding pocket of CXCR4, occupying both the major and minor subpockets.[2][5] This binding mode physically obstructs the binding of the natural ligand, CXCL12, thereby acting as a competitive antagonist.[2]
A key feature of the this compound-CXCR4 interaction is the distinct conformation adopted by the tryptophan residue at position 94 (Trp942.60) of the receptor.[2][5] This residue is crucial for the binding of small-molecule antagonists, and its conformation is modulated by the specific ligand bound.[2][5] The unique orientation of Trp942.60 in the this compound-bound structure contributes to the high-affinity interaction.[2]
Impact on CXCR4 Signaling
As a potent antagonist, this compound effectively blocks the downstream signaling pathways initiated by the binding of SDF-1α to CXCR4.[4][6] The SDF-1α/CXCR4 signaling axis is multifaceted, involving the activation of heterotrimeric G proteins and subsequent modulation of several intracellular cascades that regulate cell migration, proliferation, and survival.[7]
Key signaling events inhibited by this compound include:
-
Calcium Mobilization: SDF-1α binding to CXCR4 typically leads to a rapid and transient increase in intracellular calcium concentration. This compound potently antagonizes this SDF-1α-induced calcium flux.[4][6]
-
Cell Migration: The SDF-1α/CXCR4 axis is a critical regulator of cell migration. This compound strongly inhibits SDF-1α-induced cell migration.[4][6]
-
CXCR4 Internalization: Ligand-induced receptor internalization is a key mechanism for regulating receptor signaling. This compound has been shown to antagonize SDF-1α-induced CXCR4 internalization.[4][6]
-
HIV-1 Entry: CXCR4 is a major co-receptor for T-tropic HIV-1 strains. By blocking the receptor, this compound inhibits HIV-1 infection.[2][4][6]
The binding of this compound to CXCR4 prevents the G-protein coupling and the subsequent activation of downstream effectors such as the MAPK and PI3K signaling pathways.[4][7]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with CXCR4.
Competitive Binding Assay (Flow Cytometry)
This assay quantifies the ability of a test compound (this compound) to compete with a fluorescently labeled ligand (e.g., CXCL12AF647) for binding to CXCR4 expressed on the surface of living cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Assay Buffer (e.g., PBS with 1% FBS)
-
Fluorescently labeled CXCL12 (e.g., CXCL12AF647)
-
Test compound (this compound)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Harvest and wash CXCR4-expressing cells, then resuspend in assay buffer to a concentration of 3 x 105 cells per 50 µL.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted test compound or assay buffer (for control wells) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of fluorescently labeled CXCL12 at a fixed concentration (e.g., 2.9 nM) to all wells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with assay buffer by centrifugation.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry analysis (e.g., 1% paraformaldehyde in PBS for fixation).
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
The IC50 value is calculated by plotting the MFI against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the release of intracellular calcium stores following CXCR4 activation.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
SDF-1α
-
Test compound (this compound)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed CXCR4-expressing cells in a 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add 80 µL of assay buffer to each well.
-
To measure antagonistic activity, add 20 µL of the test compound (this compound) at various concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject a fixed concentration of SDF-1α (agonist) into the wells and continue to record the fluorescence intensity over time (typically 1-2 minutes).
-
The change in fluorescence, indicative of intracellular calcium concentration, is analyzed. For antagonists, the inhibition of the SDF-1α-induced calcium signal is quantified to determine potency.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.
Generalized Protocol for a GPCR-Ligand Complex:
-
Protein Expression and Purification: The CXCR4 receptor is overexpressed in a suitable cell line (e.g., insect or mammalian cells). The protein is then solubilized from the cell membrane using detergents and purified via affinity chromatography.
-
Complex Formation: The purified CXCR4 is incubated with a molar excess of the ligand (this compound) to ensure saturation of the binding sites. For GPCRs, stabilizing partners such as a G protein or a nanobody may be added to lock the receptor in a specific conformational state.
-
Vitrification: A small volume (3-4 µL) of the purified complex solution is applied to an EM grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to form a thin layer of vitreous (non-crystalline) ice, preserving the native structure of the complex.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope. A large number of 2D projection images of the randomly oriented particles are collected automatically.
-
Image Processing and 3D Reconstruction: The individual particle images are selected, aligned, and classified. These 2D images are then used to reconstruct a 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the protein-ligand complex is built into the 3D density map and refined to achieve the best fit with the experimental data.
Conclusion
This compound is a high-affinity small-molecule antagonist of the CXCR4 receptor. The structural basis of its interaction has been elucidated through cryo-EM, revealing a binding mode that occupies both the major and minor subpockets of the receptor's orthosteric site. This molecular understanding rationalizes its potent antagonistic activity on key CXCR4-mediated signaling pathways, including calcium mobilization and cell migration. The detailed experimental protocols provided herein serve as a guide for researchers in the field of GPCR drug discovery to further investigate the pharmacology of CXCR4 and develop novel therapeutics targeting this important receptor.
References
- 1. Endocytosis assay of chemokine receptor CXCR4 [bio-protocol.org]
- 2. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteinfoundry.com [proteinfoundry.com]
- 5. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 7. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HF51116 in Modulating the SDF-1α/CXCR4 Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of HF51116, a novel small molecule antagonist of the CXCR4 receptor, and its interaction with the SDF-1α/CXCR4 signaling pathway. This axis is a critical regulator of cell trafficking, with implications in cancer progression, hematopoietic stem cell mobilization, and HIV-1 infection.
Introduction to the SDF-1α/CXCR4 Signaling Pathway
The SDF-1α/CXCR4 signaling axis plays a fundamental role in numerous physiological and pathological processes.[1] SDF-1α (Stromal Cell-Derived Factor-1α, also known as CXCL12) is a chemokine that binds specifically to the G-protein coupled receptor, CXCR4.[2][3][4] This interaction triggers a cascade of intracellular signaling events that regulate cell migration, survival, and proliferation.[2][3][4]
In the context of oncology, the SDF-1α/CXCR4 pathway is frequently exploited by cancer cells.[1][2][3] Tumors that overexpress CXCR4 can metastasize to organs with high concentrations of SDF-1α, such as the bone marrow, lungs, and liver.[1] This directed migration is a key factor in the progression of many cancers. Furthermore, this signaling pathway is crucial for the survival and maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation and recurrence.[1] The axis is also central to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6]
This compound: A Potent CXCR4 Antagonist
This compound is a novel, small-molecule antagonist developed to specifically target and inhibit the CXCR4 receptor.[7][8][9] It was designed using a fragment integrational approach and exhibits a high binding affinity for CXCR4.[10] By blocking the interaction between SDF-1α and CXCR4, this compound effectively inhibits the downstream signaling pathways.[11] This antagonism has demonstrated potential therapeutic applications in mobilizing hematopoietic stem cells, inhibiting cancer metastasis, and preventing HIV-1 entry into host cells.[10][11]
Mechanism of Action
This compound functions as a competitive antagonist, binding to the orthosteric site of the CXCR4 receptor and thereby preventing the binding of its natural ligand, SDF-1α.[10] This blockade inhibits SDF-1α-induced cellular responses, including chemotaxis, calcium mobilization, and CXCR4 internalization.[11] Structural studies have revealed that this compound interacts with key residues in both the major and minor subpockets of the CXCR4 binding site.[10]
The diagram below illustrates the antagonistic action of this compound on the SDF-1α/CXCR4 signaling pathway.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data regarding the efficacy of this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 12 nM | CXCR4 Competitive Binding Assay | [10] |
Table 2: In Vivo Hematopoietic Stem and Progenitor Cell (HSPC) Mobilization in Monkeys
| Treatment | Dose | Peak CD34+ cells/μL PB | Time to Peak | Area Under the Curve (AUC) |
| This compound | 1 mg/kg | Not specified | Not specified | 38.47 |
| This compound | 10 mg/kg | 17 | 2 hours | 61.50 |
Data extracted from a study on rhesus monkeys.[7]
Table 3: In Vivo White Blood Cell (WBC) Mobilization in Mice
| Treatment | Dose | Observation |
| This compound | 5 mg/kg | Escalated more WBCs and lymphocytes compared to AMD3100 at the same dose and time. |
This study highlights the potent in vivo activity of this compound in mobilizing white blood cells.[7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound and other CXCR4 antagonists.
CXCR4 Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the CXCR4 receptor.
Methodology:
-
Cell Culture: CHO cells are transfected to express human CXCR4.
-
Assay Setup: Transfected cells are seeded in 96-well plates.
-
Competition: Increasing concentrations of the antagonist (e.g., this compound) are added to the wells, followed by a fixed concentration of a labeled competitor, such as the anti-CXCR4 antibody 12G5.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Detection: The amount of labeled antibody bound to the cells is quantified using a suitable detection method (e.g., flow cytometry or a plate reader for fluorescently labeled antibodies).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the antagonist concentration.
Calcium Mobilization Assay
Objective: To measure the effect of a CXCR4 antagonist on SDF-1α-induced intracellular calcium release.
Methodology:
-
Cell Preparation: CXCR4-expressing cells are harvested and resuspended in a suitable buffer.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Treatment: The cells are pre-incubated with the CXCR4 antagonist at various concentrations.
-
Stimulation: SDF-1α is added to the cell suspension to stimulate CXCR4.
-
Measurement: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Analysis: The peak fluorescence intensity in the presence of the antagonist is compared to the control (SDF-1α alone) to determine the extent of inhibition.[12][13]
Chemotaxis Assay (Transwell)
Objective: To assess the ability of a CXCR4 antagonist to inhibit SDF-1α-induced cell migration.
Methodology:
-
Assay Setup: A Transwell plate with a porous membrane is used. The lower chamber is filled with migration buffer containing SDF-1α as a chemoattractant. The antagonist is also added to the lower chamber for the test conditions.
-
Cell Seeding: CXCR4-expressing cells are seeded into the upper chamber.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration (typically 2-4 hours).
-
Quantification: Non-migrated cells are removed from the top of the membrane. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated towards SDF-1α alone to calculate the percentage of inhibition.[12][13]
The following diagram illustrates a general experimental workflow for evaluating CXCR4 antagonists.
Conclusion
This compound is a promising CXCR4 antagonist with high potency and demonstrated in vivo efficacy in hematopoietic stem cell mobilization.[7][8][9] Its ability to disrupt the SDF-1α/CXCR4 signaling axis makes it a valuable candidate for further investigation in therapeutic areas such as oncology and infectious diseases. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel CXCR4 inhibitors. The robust preclinical data available for this compound warrants further clinical investigation to ascertain its full therapeutic potential.[8][9]
References
- 1. The critical role of SDF-1/CXCR4 axis in cancer and cancer stem cells metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SDF-1-CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In Vitro Characterization of HF51116: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of HF51116, a novel and potent small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound effectively inhibits the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to CXCR4, thereby disrupting the downstream signaling pathways. This targeted action makes this compound a promising candidate for therapeutic applications in hematopoietic stem cell (HSC) mobilization, cancer metastasis, and potentially HIV-1 infection.[1][2]
Core Activity: CXCR4 Antagonism
This compound was developed through a fragment integrational approach and demonstrates high-affinity binding to CXCR4.[2] Its primary mechanism of action is the blockade of the CXCL12/CXCR4 signaling axis, which is crucial for the retention of HSCs in the bone marrow microenvironment.[3][4] By antagonizing this interaction, this compound induces the rapid mobilization of HSCs into the peripheral blood.[5][6][7]
Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative metrics of this compound's in vitro activity based on competitive binding assays.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Competitive Binding Assay | IC50 | 12 nM | Not Specified | [2][3] |
Further quantitative data on the inhibition of cell migration, calcium mobilization, and CXCR4 internalization from full-text articles would be populated here.
Signaling Pathway Inhibition
This compound acts by competitively inhibiting the binding of CXCL12 to the G-protein coupled receptor (GPCR) CXCR4. This prevents the conformational changes necessary for downstream signaling. The disruption of this initial step blocks multiple intracellular signaling cascades critical for cell migration, survival, and proliferation.
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting G-protein activation.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of in vitro findings. The following sections describe the methodologies used to characterize the activity of this compound.
Competitive Radioligand Binding Assay
This assay is performed to determine the binding affinity (IC50) of this compound for the CXCR4 receptor.
Protocol:
-
Cell Preparation: Membranes from cells endogenously or recombinantly expressing the human CXCR4 receptor are prepared.
-
Reaction Mixture: A constant concentration of a radiolabeled CXCR4 ligand (e.g., 125I-SDF-1α) is incubated with the cell membranes.
-
Competition: Increasing concentrations of unlabeled this compound are added to the reaction mixtures to compete for binding with the radioligand.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Pharmacokinetic Profile of HF51116 in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HF51116 is a novel small molecule antagonist of the CXCR4 receptor, a key regulator of hematopoietic stem cell (HSC) trafficking. By blocking the interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1α), this compound has demonstrated potent activity in mobilizing HSCs from the bone marrow to the peripheral blood in preclinical models.[1] This property positions this compound as a promising candidate for applications in stem cell transplantation and potentially in other therapeutic areas where CXCR4 signaling is implicated. This technical guide provides a comprehensive summary of the currently available preclinical pharmacokinetic data for this compound, intended to inform further research and development efforts.
In Vivo Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in both mice and rhesus monkeys to characterize its absorption, distribution, and elimination profile. While qualitative descriptions of its pharmacokinetic behavior are available, detailed quantitative parameters remain limited in the public domain.
Rhesus Monkey
A key study in rhesus monkeys provides the most detailed insight into the pharmacokinetics of this compound following subcutaneous administration.
Data Presentation: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (Subcutaneous Administration)
| Parameter | 1 mg/kg Dose | 10 mg/kg Dose |
| Time to Maximum Concentration (Tmax) | 15 minutes | 15 minutes |
| Maximum Concentration (Cmax) | Data not publicly available | Data not publicly available |
| Area Under the Curve (AUC) | Data not publicly available | Data not publicly available |
| Half-life (t½) | Described as "quickly removed from blood circulation" | Described as "quickly removed from blood circulation" |
| Clearance (CL) | Data not publicly available | Data not publicly available |
| Volume of Distribution (Vd) | Data not publicly available | Data not publicly available |
Experimental Protocols: Pharmacokinetic Study in Rhesus Monkeys
-
Animal Model: Rhesus monkeys.
-
Dosing: this compound was administered via subcutaneous (s.c.) injection at two dose levels: 1 mg/kg and 10 mg/kg.[1]
-
Sample Collection: Serum samples were collected at various time points post-administration.
-
Bioanalytical Method: The concentration of this compound in the serum was determined using a Liquid Chromatography-Mass Spectrometry (LC-MS) method.[1]
-
LC System: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm, Waters).
-
Mobile Phase: A binary solvent system consisting of:
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in 100% H₂O.
-
Mobile Phase B: 100% acetonitrile.
-
-
Gradient Elution: A 10-minute gradient with a flow rate of 250 μL/min was used as follows:
-
0–1.5 min: 2% B
-
1.5–5 min: 2–98% B
-
5–7 min: 98% B
-
7–7.1 min: 98-2% B
-
7.1–10 min: 2% B
-
-
Mass Spectrometry: Data was acquired in selected reaction monitoring (SRM) mode with transitions of 523.5/161 for this compound.[1]
-
Mouse
Pharmacokinetic assays for this compound have also been performed in mice; however, specific details regarding the experimental protocol and the resulting quantitative data are not currently available in the public literature.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose | Not publicly available |
| Route of Administration | Not publicly available |
| Time to Maximum Concentration (Tmax) | Not publicly available |
| Maximum Concentration (Cmax) | Not publicly available |
| Area Under the Curve (AUC) | Not publicly available |
| Half-life (t½) | Not publicly available |
| Clearance (CL) | Not publicly available |
| Volume of Distribution (Vd) | Not publicly available |
In Vitro ADME Properties
Information regarding the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound, such as plasma protein binding, metabolic stability in liver microsomes, and cytochrome P450 (CYP) inhibition, is not currently available in publicly accessible literature.
Signaling Pathway and Experimental Workflow
Mechanism of Action: CXCR4 Antagonism
This compound exerts its biological effect by acting as an antagonist at the CXCR4 receptor. This prevents the binding of the natural ligand, CXCL12, thereby inhibiting the downstream signaling cascade that mediates cell migration and retention in the bone marrow.
Caption: Mechanism of action of this compound as a CXCR4 antagonist.
Experimental Workflow: In Vivo Pharmacokinetic Study
The general workflow for conducting a preclinical in vivo pharmacokinetic study, such as the one performed for this compound in monkeys, involves several key steps from drug administration to data analysis.
Caption: General workflow for a preclinical pharmacokinetic study.
Summary and Future Directions
The available preclinical data indicate that this compound is a potent CXCR4 antagonist that is rapidly absorbed, reaching peak concentrations shortly after subcutaneous administration in rhesus monkeys. The qualitative description suggests a rapid elimination profile. However, a comprehensive understanding of its pharmacokinetic properties is hampered by the lack of publicly available quantitative data, particularly for key parameters such as Cmax, AUC, half-life, clearance, and volume of distribution in both mice and monkeys. Furthermore, in vitro ADME data are needed to fully characterize its drug-like properties.
For a complete preclinical pharmacokinetic profile, future studies should aim to:
-
Publish the full quantitative pharmacokinetic parameters from the mouse and monkey studies.
-
Conduct and report on in vitro ADME studies, including:
-
Plasma protein binding in relevant species.
-
Metabolic stability in liver microsomes and hepatocytes.
-
Identification of major metabolites.
-
Cytochrome P450 inhibition and induction potential.
-
-
Investigate the oral bioavailability of this compound to assess its potential for different routes of administration.
The elucidation of these pharmacokinetic properties is crucial for the continued development of this compound and for designing and interpreting future efficacy and toxicology studies, ultimately informing its potential clinical translation.
References
An In-depth Technical Guide to HF51116 for Investigating Hematopoietic Stem Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a multitude of hematological and oncological diseases. The success of this procedure hinges on the efficient mobilization of HSCs from the bone marrow (BM) niche into the peripheral blood (PB) for collection. The chemokine receptor CXCR4, expressed on the surface of HSCs, and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), produced by the bone marrow microenvironment, form a critical axis for HSC retention in the BM.[1][2] Disruption of this interaction presents a key strategy for inducing HSC mobilization.
HF51116 is a novel, potent, and specific small molecule antagonist of the CXCR4 receptor.[3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in hematopoietic stem cell biology, with a focus on preclinical studies in murine and primate models. We present quantitative data on its mobilization efficacy, both alone and in synergy with Granulocyte-Colony Stimulating Factor (G-CSF), detailed experimental protocols for its investigation, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound functions by competitively binding to the CXCR4 receptor on hematopoietic stem cells, thereby blocking its interaction with its natural ligand, SDF-1α.[3][4] This disruption of the CXCR4/SDF-1α signaling axis leads to the release of HSCs from the bone marrow niche and their mobilization into the peripheral circulation.[1][3] The SDF-1α/CXCR4 interaction is crucial for the retention and quiescence of HSCs within the bone marrow.[2][5] By antagonizing this pathway, this compound effectively promotes the egress of these vital cells into the bloodstream, making them available for therapeutic collection.
Signaling Pathway of HSC Mobilization by this compound
The following diagram illustrates the signaling pathway disrupted by this compound, leading to hematopoietic stem cell mobilization.
Caption: Mechanism of this compound-induced HSC mobilization.
Quantitative Data on Mobilization Efficacy
The efficacy of this compound in mobilizing hematopoietic progenitor cells (HPCs) has been quantified in preclinical models. The data is summarized in the tables below for clarity and ease of comparison.
Table 1: Dose-Dependent Mobilization of HPCs in Mice by this compound
| Dose of this compound (mg/kg) | Colony-Forming Units (CFUs) per mL of Peripheral Blood | Fold Increase over Baseline |
| 0 (Baseline) | 185 | 1.00 |
| 5 | 1732 | 9.36 |
| 10 | 1750 | 9.46 |
| 20 | 1765 | 9.54 |
Data obtained 1 hour post-injection in C3H/HEJ mice. The plateau in CFU numbers was reached at a dose of 5 mg/kg.[3]
Table 2: Synergistic Mobilization of HPCs by this compound and G-CSF in Mice
| Treatment Group | CFUs per mL of Peripheral Blood | LSK Cells per µL of Peripheral Blood | SLAM LSK Cells per µL of Peripheral Blood |
| G-CSF | 4,538 | 1.2 | 0.3 |
| G-CSF + AMD3100 | 18,512 | 4.8 | 1.1 |
| G-CSF + this compound | 24,963 | 6.5 | 1.5 |
LSK (Lineage-Sca-1+c-Kit+) cells are a population enriched for hematopoietic stem and progenitor cells. SLAM LSK (CD150+CD48-LSK) cells are highly enriched for long-term repopulating HSCs.[3]
Table 3: Pharmacokinetics of this compound in Monkeys
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 15 minutes |
| Clearance | Rapid |
This compound is quickly absorbed and subsequently cleared from the blood circulation in monkeys.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the biological activity of this compound.
In Vivo Hematopoietic Progenitor Cell Mobilization and Enumeration (CFU Assay)
Objective: To quantify the number of mobilized hematopoietic progenitor cells in the peripheral blood of mice following treatment with this compound.
Materials:
-
C3H/HEJ, DBA/2, or C57BL/6 mice
-
This compound, G-CSF, AMD3100 (as required)
-
Sterile saline
-
Heparin or EDTA-coated micro-hematocrit tubes
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based medium for mouse progenitor cells (e.g., MethoCult™)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Administer this compound (e.g., 5 mg/kg) or control vehicle (saline) via subcutaneous injection to mice.
-
At specified time points (e.g., 1 hour post-injection), collect peripheral blood via retro-orbital bleeding into heparinized or EDTA-coated tubes.
-
Perform a white blood cell count.
-
Dilute the blood sample in IMDM with 2% FBS.
-
Add the diluted blood cell suspension to the methylcellulose-based medium at a final plating concentration of 1 x 105 cells per 35 mm dish.
-
Plate 1.1 mL of the cell-methylcellulose mixture into duplicate 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-10 days.
-
Enumerate the number of colonies (CFU-GM, BFU-E, and CFU-GEMM) using an inverted microscope.
-
Calculate the number of CFUs per mL of peripheral blood.
Flow Cytometric Analysis of Mobilized Hematopoietic Stem and Progenitor Cells
Objective: To identify and quantify specific populations of hematopoietic stem and progenitor cells (LSK and SLAM LSK) in the peripheral blood of mice.
Materials:
-
Peripheral blood collected from treated mice
-
Red Blood Cell Lysis Buffer
-
Phosphate-Buffered Saline (PBS) with 2% FBS (FACS buffer)
-
Fluorochrome-conjugated antibodies against mouse lineage markers (e.g., CD3e, CD4, CD8a, B220, Gr-1, Mac-1, Ter119)
-
Fluorochrome-conjugated antibodies against mouse Sca-1, c-Kit (CD117), CD150, and CD48
-
Flow cytometer
Procedure:
-
Lyse red blood cells from the peripheral blood sample.
-
Wash the remaining cells with FACS buffer.
-
Resuspend the cells in FACS buffer and block Fc receptors.
-
Stain the cells with a cocktail of lineage-specific antibodies.
-
Wash the cells and then stain with antibodies against Sca-1, c-Kit, CD150, and CD48.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lineage-negative population, then identify LSK (Lin-Sca-1+c-Kit+) cells.
-
Within the LSK gate, identify the SLAM LSK (CD150+CD48-) population.
-
Analyze the percentage and absolute number of these cell populations.
Competitive Repopulation Assay
Objective: To assess the long-term repopulating ability of HSCs mobilized by this compound.
Materials:
-
Congenic mouse strains (e.g., CD45.1 and CD45.2)
-
Lethally irradiated recipient mice (CD45.1/CD45.2 heterozygotes)
-
Peripheral blood mononuclear cells (PBMCs) from donor mice (CD45.2) treated with this compound +/- G-CSF.
-
Bone marrow cells from competitor mice (CD45.1).
-
Sterile saline
-
Flow cytometry antibodies against CD45.1 and CD45.2
Procedure:
-
Mobilize HSCs in donor CD45.2 mice with the desired treatment regimen.
-
Collect peripheral blood and isolate PBMCs.
-
Prepare competitor bone marrow cells from CD45.1 mice.
-
Lethally irradiate recipient CD45.1/CD45.2 mice.
-
Co-inject a mixture of donor PBMCs and competitor bone marrow cells into the tail vein of the recipient mice.
-
At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.
-
Stain the blood cells with antibodies against CD45.1 and CD45.2.
-
Analyze the percentage of donor-derived (CD45.2+) cells in the peripheral blood using flow cytometry to determine the level of engraftment.
Visualizations of Workflows and Pathways
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound's HSC mobilization.
Synergistic Action of this compound and G-CSF
G-CSF primes the bone marrow for HSC mobilization through several mechanisms, including the proliferation of HSCs and modulation of the bone marrow microenvironment. This compound then acts on this "primed" environment to efficiently release the expanded pool of HSCs.
Caption: Synergistic mechanism of G-CSF and this compound.
Conclusion
This compound is a promising novel CXCR4 antagonist with potent hematopoietic stem cell mobilizing activity.[3] Preclinical data demonstrates its efficacy as a single agent and its significant synergistic effect when combined with G-CSF, surpassing the mobilization achieved with the current standard of care in these models.[3] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound in the field of hematopoietic stem cell transplantation and beyond. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.[1][3]
References
- 1. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Continuous blockade of CXCR4 results in dramatic mobilization and expansion of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Utilizing HF51116 in Combination with G-CSF for Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematologic malignancies, bone marrow failure syndromes, and genetic disorders. The success of this procedure hinges on the efficient collection of a sufficient number of HSCs from a donor. Granulocyte-colony stimulating factor (G-CSF) has been the standard agent for mobilizing HSCs from the bone marrow (BM) into the peripheral blood (PB) for collection. However, a significant portion of patients mobilize HSCs poorly with G-CSF alone.[1] The combination of G-CSF with a CXCR4 antagonist has emerged as a promising approach to enhance HSC mobilization.[1][2]
HF51116 is a novel, potent, and specific small molecule antagonist of the CXCR4 receptor.[3] The interaction between the CXCR4 receptor on HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α), is crucial for retaining HSCs within the bone marrow niche. By blocking this interaction, this compound induces the rapid mobilization of HSCs into the peripheral circulation.[3] Preclinical studies have demonstrated that the co-administration of this compound and G-CSF results in a synergistic and robust mobilization of functional HSCs, surpassing the efficacy of either agent alone.[3]
These application notes provide a comprehensive overview of the use of this compound in conjunction with G-CSF for HSC mobilization, including a summary of preclinical data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
The synergistic effect of combining this compound and G-CSF on HSC mobilization stems from their distinct yet complementary mechanisms of action:
-
G-CSF: This cytokine primarily acts by inducing the proliferation and differentiation of hematopoietic progenitor cells. It also indirectly promotes HSC mobilization by downregulating the expression of SDF-1α in the bone marrow microenvironment and inducing the release of proteases that cleave adhesion molecules.[4]
-
This compound: As a CXCR4 antagonist, this compound directly and rapidly disrupts the SDF-1α/CXCR4 axis, which is a key retention signal for HSCs in the bone marrow. This blockade leads to the egress of HSCs from the bone marrow into the peripheral blood.[3]
The combination of G-CSF's proliferative and indirect mobilization signals with the direct and rapid mobilization induced by this compound results in a more efficient and robust release of HSCs into the periphery.
Data Presentation
The following tables summarize the quantitative data from preclinical studies in mice, demonstrating the synergistic effect of this compound and G-CSF on HSC mobilization.
Table 1: Mobilization of Colony-Forming Units (CFUs) in Mouse Peripheral Blood
| Treatment Group | Mean CFUs/mL of PB | Fold Increase vs. G-CSF Alone |
| G-CSF | 4,538 | 1.00 |
| G-CSF + AMD3100 (Plerixafor) | 18,512 | 4.08 |
| G-CSF + this compound | 24,963 | 5.50 |
Data adapted from Fang et al., 2021.[3]
Table 2: Mobilization of Hematopoietic Stem and Progenitor Cell Populations in Mouse Peripheral Blood
| Treatment Group | Mean LSK Cells/μL of PB | Mean SLAM LSK Cells/μL of PB |
| G-CSF | 1.8 | 0.08 |
| G-CSF + AMD3100 (Plerixafor) | 7.5 | 0.35 |
| G-CSF + this compound | 10.2 | 0.48 |
LSK: Lineage-Sca-1+c-Kit+; SLAM LSK: CD150+CD48-LSK. Data adapted from Fang et al., 2021.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound and G-CSF in mobilizing HSCs in a murine model.
Protocol 1: In Vivo HSC Mobilization in Mice
1. Animal Model:
- Use 8-10 week old C57BL/6 mice.
2. Reagents:
- Recombinant murine G-CSF (e.g., Filgrastim)
- This compound
- Sterile Phosphate-Buffered Saline (PBS)
3. Dosing and Administration:
- G-CSF: Administer subcutaneously at a dose of 100-250 µg/kg/day for 4 consecutive days.
- This compound: On day 4, one hour after the final G-CSF injection, administer a single subcutaneous injection of this compound at a dose of 5-10 mg/kg.
4. Blood Collection:
- At 1-2 hours post-HF51116 injection, collect peripheral blood via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
5. Analysis:
- Perform complete blood counts (CBCs).
- Isolate peripheral blood mononuclear cells (PBMCs) for flow cytometry and colony-forming unit (CFU) assays.
Protocol 2: Colony-Forming Unit (CFU) Assay
1. Materials:
- MethoCult™ GF M3434 medium (or equivalent)
- IMDM containing 2% FBS
- 35 mm culture dishes
2. Procedure:
- Dilute peripheral blood cells in IMDM.
- Add 100 µL of the cell suspension (containing approximately 1-5 x 105 cells) to 1 mL of MethoCult™ medium.
- Vortex thoroughly to ensure even cell distribution.
- Plate 1.1 mL of the mixture onto a 35 mm culture dish using a syringe with a blunt-end needle.
- Incubate at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
- Enumerate and classify colonies (CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.
Protocol 3: Flow Cytometry Analysis of HSC Populations
1. Materials:
- Fluorochrome-conjugated antibodies against mouse lineage markers (CD3e, B220, Gr-1, Mac-1, Ter119), c-Kit, Sca-1, CD48, and CD150.
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Red Blood Cell Lysis Buffer.
2. Staining Procedure:
- Lyse red blood cells from the peripheral blood sample.
- Resuspend the cell pellet in FACS buffer.
- Incubate cells with a cocktail of lineage-specific antibodies for 30 minutes on ice.
- Wash the cells with FACS buffer.
- Incubate with a cocktail of antibodies against c-Kit, Sca-1, CD48, and CD150 for 30 minutes on ice.
- Wash the cells and resuspend in FACS buffer for analysis.
3. Gating Strategy:
- Gate on live, single cells.
- Exclude lineage-positive (Lin+) cells.
- From the Lin- population, identify the LSK (Lin-Sca-1+c-Kit+) population.
- Within the LSK gate, identify the SLAM LSK (CD150+CD48-) population, which is highly enriched for long-term HSCs.
Protocol 4: Competitive Hematopoietic Stem Cell Transplantation Assay
1. Animal Models:
- Donor mice (CD45.2+) treated with G-CSF + this compound.
- Competitor mice (CD45.1+) providing bone marrow cells.
- Recipient mice (CD45.1+/CD45.2+ F1 generation) lethally irradiated (9.5 Gy).
2. Cell Preparation:
- Collect peripheral blood from donor mice and isolate mononuclear cells.
- Harvest bone marrow from competitor mice.
- Mix a known number of donor peripheral blood mononuclear cells with a standard number of competitor bone marrow cells (e.g., 2 x 105).
3. Transplantation:
- Inject the cell mixture intravenously into the tail vein of the lethally irradiated recipient mice.
4. Analysis:
- At 4, 8, 12, and 16 weeks post-transplantation, collect peripheral blood from recipient mice.
- Perform flow cytometry to determine the percentage of donor-derived (CD45.2+) and competitor-derived (CD45.1+) cells in the myeloid and lymphoid lineages.
- A higher percentage of donor-derived cells indicates superior engraftment and repopulating ability of the mobilized HSCs.
Visualizations
Signaling Pathway of HSC Mobilization
References
- 1. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective mobilization of hematopoietic progenitor cells in G-CSF mobilization defective CD26-/- mice through AMD3100-induced disruption of the CXCL12-CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HF51116 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of HF51116, a novel and potent small molecule antagonist of the CXCR4 receptor, in mouse models. The primary application demonstrated is the mobilization of hematopoietic stem cells (HSCs) from the bone marrow to the peripheral blood.
Introduction
This compound is a high-affinity antagonist of the CXC chemokine receptor 4 (CXCR4).[1] The interaction between CXCR4 on hematopoietic stem cells and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), is crucial for retaining HSCs within the bone marrow microenvironment.[2][3] By blocking this interaction, this compound effectively induces the rapid mobilization of HSCs into the peripheral circulation.[2][3] This makes it a promising agent for applications in hematopoietic stem cell transplantation.[3] Studies in mouse models have demonstrated its efficacy both as a standalone mobilizing agent and in synergy with Granulocyte-Colony Stimulating Factor (G-CSF).[3]
Mechanism of Action: The SDF-1α/CXCR4 Axis
The SDF-1α/CXCR4 signaling axis plays a pivotal role in HSC retention and trafficking. This compound acts as a competitive antagonist, binding to CXCR4 and preventing its interaction with SDF-1α. This disruption of signaling leads to the release of HSCs from the bone marrow niche into the peripheral blood.
Quantitative Data Summary
The following tables summarize the quantitative data from studies of this compound administration in mouse models.
Table 1: Single Agent this compound Administration for HSC Mobilization
| Parameter | Value | Mouse Strain(s) | Notes |
| Dosage | 5 mg/kg | C57BL/6, C3H/HEJ, DBA/2 | Plateau of colony-forming units (CFUs) reached at this dose.[4] |
| Administration Route | Subcutaneous (s.c.) injection | C57BL/6, C3H/HEJ, DBA/2 | - |
| Peak Mobilization Time | 30-60 minutes post-injection | C57BL/6, C3H/HEJ, DBA/2 | CFU levels peaked at 30 minutes.[2] |
| Effect on WBC | ~9-fold increase at 30 min - 2h | C57BL/6 | Compared to baseline.[4] |
| Effect on Lymphocytes | Increase at 30-60 min, then decrease | C57BL/6 | [4] |
| Effect on Platelets | No significant change | C57BL/6 | [4] |
| CFU Increase | ~9.57-fold higher than baseline | C57BL/6 | At 30 minutes post-injection.[2] |
Table 2: Co-administration of this compound and G-CSF
| Parameter | G-CSF Alone | G-CSF + AMD3100 | G-CSF + this compound | Mouse Strain |
| Mobilization Efficacy (CFUs/mL) | 4,538 | 18,512 | 24,963 | Not specified |
| Fold Increase vs. G-CSF Alone | - | ~4.08-fold | ~5.50-fold | Not specified |
Data synthesized from a study by Fang et al.[3]
Experimental Protocols
Protocol 1: In Vivo HSC Mobilization with this compound
This protocol describes the procedure for mobilizing hematopoietic stem cells in mice using this compound.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
C57BL/6 mice (or other desired strain)
-
Syringes and needles for subcutaneous injection
-
Equipment for peripheral blood collection (e.g., retro-orbital bleeding supplies)
-
Anticoagulant (e.g., EDTA)
Procedure:
-
Preparation of this compound: Reconstitute this compound in a sterile vehicle to the desired concentration. A typical dose is 5 mg/kg.
-
Animal Handling: Acclimatize mice to laboratory conditions.
-
Administration: Administer this compound via subcutaneous injection.
-
Blood Collection: At various time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes), collect peripheral blood into tubes containing an anticoagulant.[4]
-
Analysis: Analyze the collected blood for white blood cell counts, lymphocyte counts, and perform a colony-forming unit (CFU) assay (see Protocol 2) to quantify mobilized hematopoietic progenitor cells.
Protocol 2: Colony-Forming Unit (CFU) Assay
This assay quantifies the number of hematopoietic progenitor cells in a sample capable of forming colonies in semi-solid media.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from treated mice
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
35 mm culture dishes
-
100 mm culture dishes
-
Sterile water
-
Incubator (37°C, 5% CO₂)
-
Inverted microscope
Procedure:
-
Cell Preparation: Isolate PBMCs from peripheral blood samples.
-
Plating: Mix the cell suspension with the methylcellulose (B11928114) medium at the desired cell density. Dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Incubation: Place two 35 mm dishes and one open dish of sterile water inside a 100 mm dish to maintain humidity. Incubate at 37°C with 5% CO₂ for 8-12 days.
-
Colony Counting: Using an inverted microscope, count the number of colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM).
Protocol 3: Flow Cytometry Analysis of Mobilized HSPCs
This protocol outlines the identification and quantification of hematopoietic stem and progenitor cells (HSPCs) using flow cytometry.
Materials:
-
PBMCs from treated mice
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against mouse hematopoietic markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD48, CD150)
-
Viability dye (e.g., Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend PBMCs in flow cytometry buffer. Add the antibody cocktail and incubate in the dark at 4°C for 30 minutes.
-
Washing: Wash the cells with flow cytometry buffer and centrifuge.
-
Resuspension: Resuspend the cell pellet in buffer. Add a viability dye just before analysis.[1]
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single cells. Identify HSPC populations based on marker expression (e.g., Lineage-negative, Sca-1+, c-Kit+ for LSK cells).
Protocol 4: Competitive and Non-competitive Transplantation Assays
These assays are the gold standard for assessing the long-term repopulating ability of HSCs.[4]
Materials:
-
Mobilized peripheral blood cells (donor cells) from CD45.2 mice
-
Competitor bone marrow cells from CD45.1 mice (for competitive assay)
-
Lethally irradiated CD45.1 recipient mice
-
Syringes and needles for intravenous injection
-
Flow cytometry equipment and antibodies for chimerism analysis
Procedure:
-
Recipient Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system.
-
Cell Preparation:
-
Non-competitive: Prepare a suspension of mobilized cells from this compound-treated CD45.2 mice.
-
Competitive: Mix mobilized cells from CD45.2 mice with a known number of competitor cells from CD45.1 mice.
-
-
Transplantation: Inject the cell suspension intravenously into the irradiated recipient mice.
-
Engraftment Analysis: At regular intervals post-transplantation, collect peripheral blood from the recipient mice.
-
Chimerism Analysis: Use flow cytometry to determine the percentage of donor-derived (CD45.2+) cells in the peripheral blood, indicating the engraftment and repopulating ability of the mobilized HSCs.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound-induced HSC mobilization and function.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Transplants to Evaluate Hematopoietic Stem Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HF51116 in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HF51116 is a novel, potent, and selective small-molecule antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3] The CXCR4 receptor and its natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), play a crucial role in hematopoietic stem cell (HSC) retention within the bone marrow microenvironment.[1][4][5] By blocking this interaction, this compound effectively mobilizes HSCs from the bone marrow into the peripheral blood.[1][4][6] This property makes it a promising candidate for clinical applications in HSC transplantation.[1][4][6] These application notes provide a summary of the use of this compound in non-human primate studies, focusing on its mechanism of action, pharmacokinetics, and protocols for its application.
Mechanism of Action
This compound competitively binds to CXCR4, preventing the binding of SDF-1α.[2] This disruption of the SDF-1α/CXCR4 axis leads to the release of HSCs from the bone marrow niche into the peripheral circulation.[1] this compound has demonstrated a high binding affinity for CXCR4, with an IC50 of 12 nM.[2]
Pharmacokinetics in Rhesus Monkeys
Pharmacokinetic studies in rhesus monkeys have shown that this compound is rapidly absorbed and also quickly cleared from the bloodstream following subcutaneous administration.
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys
| Parameter | 1 mg/kg Dose | 10 mg/kg Dose |
| Time to Peak Concentration (Tmax) | 15 minutes | 15 minutes |
| Peak Concentration (Cmax) | Data not specified | Data not specified |
| Clearance | Rapid | Rapid |
Data summarized from a study in rhesus monkeys where this compound was administered via subcutaneous injection.[1]
Efficacy in Hematopoietic Stem Cell Mobilization
This compound has been shown to be a potent mobilizer of hematopoietic stem and progenitor cells (HSPCs) in non-human primates. It can be used as a standalone agent or in combination with Granulocyte-Colony Stimulating Factor (G-CSF) for a synergistic effect.
Table 2: Hematopoietic Cell Mobilization in Rhesus Monkeys with this compound
| Treatment Group | Outcome |
| This compound (alone) | Strong mobilization of Hematopoietic Stem Cells (HSCs) |
| This compound + G-CSF | Synergistic increase in mobilization of Colony-Forming Units (CFUs) compared to G-CSF alone. |
This table is a qualitative summary based on findings that this compound exhibits strong HSC mobilization activity in monkeys.[1]
Experimental Protocols
Pharmacokinetic Analysis of this compound in Rhesus Monkeys
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rhesus monkeys.
Materials:
-
This compound
-
Sterile saline for injection
-
Rhesus monkeys
-
Blood collection tubes (containing appropriate anticoagulant)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) or equivalent
Procedure:
-
Animal Dosing: Administer this compound to rhesus monkeys via subcutaneous (s.c.) injection at doses of 1 mg/kg and 10 mg/kg.[1]
-
Blood Sampling: Collect peripheral blood samples at predetermined time points post-injection (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis by LC-MS:
-
Thaw plasma samples and prepare for analysis according to established laboratory procedures for protein precipitation or other extraction methods.
-
Use an ACQUITY UPLC BEH C18 column for chromatographic separation.[1]
-
Employ a binary solvent system:[1]
-
Mobile phase A: 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in 100% H₂O.
-
Mobile phase B: 100% acetonitrile.
-
-
Run a 10-minute gradient with a flow rate of 250 μL/min as follows:[1]
-
0–1.5 min, 2% B
-
1.5–5 min, 2–98% B
-
5–7 min, 98% B
-
7–7.1 min, 2% B
-
7.1–10 min, 2% B
-
-
Detect and quantify the concentration of this compound in the plasma samples using the mass spectrometer.
-
-
Data Analysis: Plot the plasma concentration of this compound versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and clearance rate.
References
- 1. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Hematopoietic Stem Cells Mobilized by HF51116
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematological and oncological diseases. The mobilization of HSCs from the bone marrow (BM) to the peripheral blood (PB) is a key step for their collection. HF51116 is a novel and potent small-molecule antagonist of the CXCR4 receptor.[1][2][3][4] It effectively mobilizes HSCs by disrupting the interaction between CXCR4 on HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), which is crucial for retaining HSCs within the bone marrow microenvironment.[2][3][4][5][6] This document provides detailed application notes and protocols for the analysis of HSCs mobilized by this compound using flow cytometry.
Mechanism of Action: Disruption of the CXCR4/SDF-1α Axis
The retention of HSCs in the bone marrow is largely mediated by the binding of SDF-1α, expressed by stromal cells, to the CXCR4 receptor on HSCs.[5][6] this compound, as a CXCR4 antagonist, competitively binds to the CXCR4 receptor, thereby preventing its interaction with SDF-1α. This disruption of the signaling axis leads to the rapid release of HSCs from the bone marrow into the peripheral circulation, making them available for collection.[2][3][5]
Data Presentation: Efficacy of this compound in HSC Mobilization
Studies in murine models have demonstrated the potent mobilizing activity of this compound, both alone and in combination with Granulocyte-Colony Stimulating Factor (G-CSF). The efficacy of this compound is comparable to another CXCR4 antagonist, AMD3100 (Plerixafor).
Table 1: Comparison of HSC Mobilization in Mice
| Treatment Group | Dose | Colony-Forming Units (CFUs) per mL of Peripheral Blood | Fold Increase over Baseline |
| Vehicle Control | - | ~185 | 1.0 |
| This compound | 5 mg/kg | ~1728 | ~9.4 |
| AMD3100 | 5 mg/kg | Comparable to this compound | - |
| G-CSF | - | ~4538 | ~24.5 |
| G-CSF + this compound | - + 5 mg/kg | ~24,963 | ~135 |
| G-CSF + AMD3100 | - + 5 mg/kg | ~18,512 | ~100 |
Data synthesized from published preclinical studies.[2]
Table 2: Flow Cytometry Analysis of Mobilized Progenitor Cells in Mice
| Treatment Group | Absolute Number of LSK Cells per mL of Peripheral Blood |
| G-CSF | ~2024 |
| G-CSF + this compound | ~8612 |
LSK cells are defined as Lineage⁻Sca-1⁺c-Kit⁺. Data from preclinical studies.[2]
Experimental Protocols
A generalized workflow for the analysis of this compound-mobilized HSCs is presented below.
Protocol 1: Flow Cytometry Analysis of Mobilized Mouse HSCs (LSK and SLAM-LSK Cells)
This protocol is designed for the identification and quantification of murine Hematopoietic Stem and Progenitor Cells (HSPCs), specifically Lineage⁻Sca-1⁺c-Kit⁺ (LSK) cells, and the more primitive CD150⁺CD48⁻LSK (SLAM-LSK) HSCs from peripheral blood.
1. Reagents and Materials:
-
This compound
-
C57BL/6 mice
-
Collection tubes with anticoagulant (e.g., EDTA)
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
Viability dye (e.g., Propidium Iodide, 7-AAD)
-
Flow cytometer
Table 3: Recommended Antibody Panel for Mouse HSC Analysis
| Target | Fluorochrome | Purpose |
| Lineage Cocktail (CD3e, B220, Gr-1, Mac-1, Ter119) | Biotin + Streptavidin-APC-Cy7 | Exclusion of mature hematopoietic cells |
| c-Kit (CD117) | PE-Cy7 | LSK cell identification |
| Sca-1 (Ly-6A/E) | APC | LSK cell identification |
| CD48 | FITC | SLAM-LSK cell identification |
| CD150 (SLAM) | PE | SLAM-LSK cell identification |
2. Procedure:
-
Animal Treatment: Administer this compound to C57BL/6 mice, typically at a dose of 5 mg/kg via subcutaneous injection.
-
Blood Collection: At the optimal time point (e.g., 1 hour post-injection), collect peripheral blood into tubes containing an anticoagulant.
-
Erythrocyte Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions. Centrifuge the remaining cells and wash with FACS buffer.
-
Cell Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the biotinylated lineage cocktail and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Add the fluorochrome-conjugated antibodies (Streptavidin, c-Kit, Sca-1, CD48, CD150) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer containing a viability dye.
-
Acquire events on a properly calibrated flow cytometer.
-
3. Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Exclude dead cells by gating on the viability dye-negative population.
-
Gate on the Lineage-negative (Lin⁻) population.
-
From the Lin⁻ gate, identify the LSK population as Sca-1⁺ and c-Kit⁺.
-
Within the LSK gate, further refine the HSC population by gating on CD150⁺ and CD48⁻ cells (SLAM-LSK).
Protocol 2: Flow Cytometry Analysis of Mobilized Primate/Human HSCs (CD34⁺ Cells)
This protocol is adapted for the analysis of mobilized HSCs in larger animal models, such as non-human primates, or for human samples, focusing on the key marker CD34.
1. Reagents and Materials:
-
This compound (for primate studies)
-
Peripheral blood or apheresis product
-
Red Blood Cell Lysis Buffer or density gradient separation medium
-
FACS Buffer
-
Fluorochrome-conjugated antibodies (see Table 4)
-
Viability dye (e.g., 7-AAD)
-
Counting beads (for absolute counts)
-
Flow cytometer
Table 4: Recommended Antibody Panel for Human/Primate CD34⁺ Cell Analysis
| Target | Fluorochrome | Purpose |
| CD45 | FITC | Pan-leukocyte marker; used for gating |
| CD34 | PE | HSC and progenitor marker |
| CD38 | APC | To identify primitive CD34⁺CD38⁻ subset |
| CD45RA | PE-Cy7 | To distinguish lymphoid and myeloid progenitors |
| Viability Dye | 7-AAD | Dead cell exclusion |
2. Procedure:
-
Sample Preparation:
-
For whole blood, perform red blood cell lysis.
-
For apheresis products, a direct staining approach can often be used after appropriate dilution.
-
-
Cell Staining:
-
Aliquot approximately 1x10⁶ cells into a FACS tube.
-
Add the antibody cocktail (CD45, CD34, CD38, CD45RA) at optimal concentrations.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Add a viability dye like 7-AAD in the last 5-10 minutes of incubation.
-
(Optional) Add a known number of counting beads for absolute cell quantification.
-
Wash cells with FACS buffer if using a lyse-wash protocol.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer. Ensure that a sufficient number of events are collected to accurately quantify the rare CD34⁺ population.
-
3. Gating Strategy (based on ISHAGE guidelines):
-
Create an initial plot of CD45 vs. side scatter (SSC) to identify the total leukocyte population.
-
Gate on the CD45-dim population, which is characteristic of HSCs.
-
From the CD45-dim gate, create a plot of CD34 vs. SSC and gate on the CD34⁺ cells.
-
Further analyze the CD34⁺ population for the expression of CD38 and CD45RA to identify more primitive subsets (e.g., CD34⁺CD38⁻).
Conclusion
This compound is a highly effective agent for the mobilization of hematopoietic stem cells. The protocols outlined in this document provide a robust framework for the accurate analysis and quantification of these mobilized cells using flow cytometry. Proper execution of these methods is essential for preclinical evaluation and clinical development of this compound as a novel therapeutic for HSC transplantation.
References
- 1. Enumeration of CD34-positive hematopoietic progenitor cells by flow cytometry: comparison of a volumetric assay and the ISHAGE gating strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progenitor Cell Mobilization and Recruitment: SDF-1, CXCR4, α4-integrin, and c-kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SDF-1–CXCR4 signaling pathway: a molecular hub modulating neo-angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Repopulation Assays Using HF51116 Mobilized Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Stem Cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematological diseases and malignancies. The efficacy of this procedure relies on the successful engraftment and long-term repopulation of the recipient's hematopoietic system by donor HSCs. Mobilization of HSCs from the bone marrow (BM) to the peripheral blood (PB) is the most common method for harvesting these cells. This process is often achieved through the administration of granulocyte colony-stimulating factor (G-CSF). The CXCR4 antagonist AMD3100 is also used in conjunction with G-CSF to enhance mobilization.
HF51116 is a novel, potent small molecule antagonist of the CXCR4 receptor. It has been shown to effectively mobilize HSCs and, in combination with G-CSF, demonstrates a synergistic effect, leading to a higher yield of mobilized cells.[1][2] Crucially, HSCs mobilized by this compound have demonstrated robust long-term repopulation and self-renewal capabilities in preclinical models.[1][2]
These application notes provide detailed protocols for assessing the long-term repopulation potential of HSCs mobilized with this compound using a competitive repopulation assay in a murine model.
Signaling Pathways and Experimental Workflow
The mobilization of HSCs from the bone marrow is critically dependent on the interaction between the CXCR4 receptor on HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α), which is present in the bone marrow microenvironment.[2][3] Disruption of this axis leads to the egress of HSCs into the peripheral circulation.
The experimental workflow for a long-term repopulation assay involves several key stages, from mobilization of donor cells to long-term analysis of recipient animals.
Quantitative Data Summary
The following tables summarize the quantitative results from competitive long-term repopulation assays comparing the efficacy of HSCs mobilized with G-CSF alone, G-CSF + AMD3100, and G-CSF + this compound.
Table 1: Primary Competitive Repopulation Assay This table shows the percentage of donor-derived (CD45.2+) cells in the peripheral blood of recipient mice at 6 months post-transplantation.
| Mobilization Group | Mean % CD45.2+ Cells | Fold Increase vs. G-CSF |
| G-CSF | 35.44% | 1.0 |
| G-CSF + AMD3100 | 54.60% | 1.5 |
| G-CSF + this compound | 73.50% | 2.1 |
| Data derived from studies in CD45 congenic mice.[1] |
Table 2: Secondary Noncompetitive Repopulation Assay This table shows the percentage of donor-derived (CD45.2+) cells in the peripheral blood of secondary recipient mice at 6 months post-transplantation, assessing the self-renewal capacity of the originally mobilized HSCs.
| Original Mobilization Group | Mean % CD45.2+ Cells in Secondary Recipients |
| G-CSF | 41.76% |
| G-CSF + AMD3100 | 70.98% |
| G-CSF + this compound | 79.11% |
| Data derived from noncompetitive secondary transplantation of bone marrow cells from primary recipients.[1] |
Experimental Protocols
Protocol 1: HSC Mobilization in Donor Mice
This protocol details the procedure for mobilizing HSCs from the bone marrow of donor mice into the peripheral blood.
Materials:
-
Donor mice (e.g., C57BL/6, CD45.2+)
-
Recombinant human G-CSF
-
This compound
-
Sterile saline or PBS
-
Syringes and needles for subcutaneous injection
Procedure:
-
Administer G-CSF (100 µg/kg) subcutaneously to donor CD45.2+ mice every 12 hours for 4 consecutive days.[1]
-
At 12 hours after the final G-CSF injection, subcutaneously inject one of the following:[1]
-
Control Group: Saline
-
This compound Group: this compound (5 mg/kg)
-
Comparison Group: AMD3100 (5 mg/kg)
-
-
One hour after the injection of saline, this compound, or AMD3100, proceed to harvest peripheral blood.
Protocol 2: Competitive Long-Term Repopulation Assay
This protocol describes the transplantation of mobilized HSCs into lethally irradiated recipients to assess their long-term repopulating function.
Materials:
-
Recipient mice (e.g., F1 generation of C57BL/6 and B6.SJL crosses, CD45.1/CD45.2)[1]
-
Mobilized peripheral blood from donor (CD45.2+) mice
-
Competitor bone marrow cells from congenic mice (e.g., CD45.1+)
-
X-ray irradiator
-
Hank's Balanced Salt Solution (HBSS) with 2% FBS
-
Ammonium-Chloride-Potassium (ACK) lysing buffer
-
Cell strainer (70 µm)
-
Syringes and needles for intravenous (tail vein) injection
Procedure:
-
Recipient Preparation: On the day of transplantation, lethally irradiate the recipient (CD45.1/CD45.2) mice with a dose of 9.5 Gy, administered in two split doses separated by at least 3 hours to minimize toxicity.
-
Donor Cell Preparation:
-
Collect peripheral blood from the mobilized donor (CD45.2+) mice via cardiac puncture into EDTA-containing tubes.
-
Lyse red blood cells using ACK lysing buffer.
-
Wash the remaining peripheral blood mononuclear cells (PBMCs) with HBSS + 2% FBS and resuspend in sterile saline for injection.
-
Count the total nucleated cells.
-
-
Competitor Cell Preparation:
-
Harvest bone marrow from the femurs and tibias of competitor (CD45.1+) mice.
-
Create a single-cell suspension by flushing the bones with HBSS + 2% FBS and passing the cells through a 70 µm cell strainer.
-
Count the total nucleated cells.
-
-
Transplantation:
-
Prepare a cell mixture for each recipient containing a specific number of mobilized donor PBMCs (CD45.2+) and a standard number of competitor bone marrow cells (e.g., 2 x 10^5 CD45.1+ cells).
-
Inject the cell mixture intravenously (i.v.) via the tail vein into the lethally irradiated recipient mice in a total volume of approximately 200 µL.
-
-
Post-Transplantation Care: House the transplanted mice in a sterile environment and provide antibiotic-supplemented water for the first 2-4 weeks to prevent infection.
Protocol 3: Analysis of Hematopoietic Reconstitution
This protocol outlines the procedure for monitoring and quantifying the contribution of donor-derived cells to the hematopoietic system of recipient mice.
Materials:
-
Transplanted recipient mice
-
Heparinized capillary tubes for retro-orbital bleeding
-
ACK lysing buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD45.2 (donor)
-
Anti-mouse CD45.1 (competitor/host)
-
Lineage markers (e.g., Anti-Gr-1 for myeloid, Anti-B220 for B-cells, Anti-CD3 for T-cells)
-
-
Flow cytometer
Procedure:
-
Peripheral Blood Sampling: At regular intervals (e.g., monthly for 6 months), collect a small volume of peripheral blood (~50-100 µL) from the retro-orbital sinus of each recipient mouse.
-
Sample Preparation:
-
Lyse red blood cells with ACK lysing buffer.
-
Wash the remaining cells with FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies (anti-CD45.2, anti-CD45.1, and lineage markers).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single cells.
-
Determine the percentage of donor-derived (CD45.2+) and competitor-derived (CD45.1+) cells within the total hematopoietic (CD45+) population.
-
Within the donor-derived gate, quantify the percentage of cells belonging to different lineages (myeloid, B-cell, T-cell) to confirm multilineage repopulation.
-
-
Secondary Transplantation (Optional but Recommended):
-
At the end of the primary observation period (e.g., 6 months), euthanize the primary recipient mice.
-
Harvest total bone marrow from these mice.
-
Transplant a known number of these bone marrow cells into lethally irradiated secondary recipients.
-
Monitor the secondary recipients for donor-derived (CD45.2+) chimerism as described above. The presence of sustained engraftment in secondary recipients is the definitive functional proof of HSC self-renewal.[1]
-
References
- 1. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
HF51116: A Potent CXCR4 Antagonist for Investigating Cancer Cell Metastasis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The CXCL12/CXCR4 signaling axis plays a pivotal role in this process, guiding cancer cells to sites of metastasis. HF51116 is a potent and specific small molecule antagonist of the CXCR4 receptor, making it a valuable tool for studying the mechanisms of cancer cell migration, invasion, and metastasis. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro cancer metastasis models.
Mechanism of Action
This compound is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by binding to CXCR4 with high affinity, thereby preventing the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[2] The interaction between CXCL12 and CXCR4 triggers downstream signaling pathways that are crucial for cell migration, invasion, and survival.[3][4] By blocking this interaction, this compound effectively inhibits SDF-1α-induced cell migration and other downstream effects.[1][2] The CXCL12/CXCR4 axis is implicated in the metastasis of numerous cancers, including breast, lung, prostate, and ovarian cancers, where high levels of CXCR4 expression on cancer cells are often associated with poor prognosis.[3][4]
Data Presentation
While this compound has been extensively studied in the context of hematopoietic stem cell mobilization, specific quantitative data on its inhibitory effects on various cancer cell lines are not yet widely published. However, based on its high binding affinity for CXCR4, it is expected to potently inhibit the migration and invasion of CXCR4-expressing cancer cells. Below is a table illustrating the binding affinity of this compound to CXCR4.
| Compound | Target | Assay | IC50 (nM) |
| This compound | CXCR4 | Competitive Binding Assay | 12 |
Table 1: Binding Affinity of this compound to the CXCR4 Receptor. This table summarizes the high-affinity interaction of this compound with its target.
To facilitate research in this area, we provide detailed protocols for assessing the efficacy of this compound in cancer cell migration and invasion assays. Researchers can use these protocols to generate quantitative data for specific cancer cell lines. An example of how such data could be presented is shown in the hypothetical data table below.
Hypothetical Data
| Cell Line | Assay Type | This compound Concentration (nM) | % Inhibition of Migration/Invasion |
| MDA-MB-231 (Breast Cancer) | Transwell Migration | 10 | 45% |
| 50 | 85% | ||
| 100 | 95% | ||
| A549 (Lung Cancer) | Transwell Invasion | 10 | 30% |
| 50 | 70% | ||
| 100 | 88% |
Table 2: Hypothetical Inhibitory Effects of this compound on Cancer Cell Migration and Invasion. This table provides an example of how to present quantitative data obtained from the described experimental protocols.
Experimental Protocols
Protocol 1: In Vitro Transwell Migration Assay
This protocol details the use of a Transwell chamber to assess the effect of this compound on SDF-1α-induced cancer cell migration.
Materials:
-
CXCR4-expressing cancer cell line of interest
-
This compound
-
Recombinant Human SDF-1α/CXCL12
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium or medium containing 0.1% BSA.
-
Harvest cells using trypsin and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing a chemoattractant (e.g., 100 ng/mL SDF-1α).
-
Prepare wells with different concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) in the lower chamber along with the chemoattractant. Include a negative control with a serum-free medium alone.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the migratory capacity of the cell line (typically 4-24 hours).
-
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like Calcein-AM.
-
Wash the inserts with PBS.
-
Elute the Crystal Violet with 10% acetic acid and measure the absorbance at 590 nm, or visualize and count the fluorescently labeled cells under a microscope.
-
Calculate the percentage of migration inhibition relative to the SDF-1α-only control.
-
Protocol 2: In Vitro Matrigel Invasion Assay
This protocol is a modification of the Transwell migration assay to assess the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
All materials from Protocol 1
-
Matrigel Basement Membrane Matrix
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4 hours to allow for gel formation.
-
-
Cell Preparation and Assay Setup:
-
Follow steps 1 and 2 from the Transwell Migration Assay Protocol.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a longer period than the migration assay to allow for invasion (typically 24-48 hours).
-
-
Quantification:
-
Follow step 4 from the Transwell Migration Assay Protocol.
-
Mandatory Visualizations
This compound inhibits the CXCL12/CXCR4 signaling pathway.
Experimental workflow for the Transwell migration assay.
Experimental workflow for the Matrigel invasion assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXC chemokine receptor 4 (CXCR4) blockade in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating HIV-1 Entry Inhibition with HF51116
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex, multistep process that represents a critical target for antiretroviral therapy. The entry process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the primary cellular receptor, CD4. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, which is typically one of two chemokine receptors: CCR5 or CXCR4. Viruses that utilize CXCR4 are known as X4-tropic strains and are often associated with a more rapid progression to AIDS. Small molecules that can block the interaction between gp120 and these coreceptors are of significant interest as potential HIV-1 entry inhibitors.
HF51116 is a novel and potent small-molecule antagonist of the CXCR4 receptor.[1] By binding to CXCR4, this compound effectively blocks the interaction between the HIV-1 gp120 protein and the coreceptor, thereby inhibiting the entry of X4-tropic HIV-1 into host cells. These application notes provide a summary of the available data on this compound and detailed protocols for investigating its anti-HIV-1 activity.
Mechanism of Action
This compound functions as a competitive antagonist of the CXCR4 receptor. The binding of this compound to CXCR4 prevents the conformational changes in the viral envelope glycoproteins that are necessary for the fusion of the viral and cellular membranes. This disruption of the entry process effectively neutralizes the virus before it can infect the host cell. The mechanism involves the blockade of G protein-dependent downstream signaling pathways upon binding to CXCR4.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Assay | Reference |
| CXCR4 Binding Affinity (IC50) | 12 nM | Competitive binding with 12G5 antibody | [1] |
Note on Anti-HIV-1 Activity: While the literature confirms that this compound inhibits CXCR4-mediated HIV-1 infection, specific IC50 or EC50 values against different HIV-1 strains were not publicly available in the searched scientific literature as of the last update. Researchers are encouraged to perform the assays described below to determine the specific antiviral potency of this compound against their HIV-1 strains of interest.
Experimental Protocols
HIV-1 Pseudovirus Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay is a common method to determine the neutralizing activity of a compound against HIV-1. It utilizes genetically engineered HeLa cells (TZM-bl) that express CD4, CCR5, and CXCR4 and contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.
Materials:
-
This compound
-
TZM-bl cells (NIH AIDS Reagent Program)
-
HIV-1 Env-pseudotyped viruses (X4-tropic, e.g., NL4-3; and as a control, R5-tropic, e.g., JR-FL)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DEAE-Dextran
-
Bright-Glo™ Luciferase Assay System (Promega)
-
96-well cell culture plates (white, solid-bottom for luminescence reading)
-
Luminometer
Protocol:
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
One day before the assay, seed 1 x 10^4 TZM-bl cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for the assay.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix the diluted this compound with an equal volume of HIV-1 pseudovirus (previously titrated to yield a desired level of luciferase activity).
-
Include control wells: virus only (no inhibitor) and cells only (no virus, no inhibitor).
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells.
-
Add the virus-inhibitor mixture to the cells.
-
Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infection.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After 48 hours, remove the supernatant.
-
Lyse the cells and measure luciferase activity using a commercial kit (e.g., Bright-Glo™) according to the manufacturer's instructions.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
HIV-1 p24 Antigen Inhibition Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in susceptible cell lines (e.g., CEM-SS) or peripheral blood mononuclear cells (PBMCs) by quantifying the amount of the viral core protein p24 in the culture supernatant.
Materials:
-
This compound
-
HIV-1 susceptible cells (e.g., CEM-SS for X4-tropic virus)
-
X4-tropic HIV-1 strain (e.g., NL4-3)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) (for PBMCs)
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Protocol:
-
Cell Preparation:
-
Culture CEM-SS cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
If using PBMCs, isolate them from healthy donor blood and stimulate with PHA for 2-3 days, then maintain in medium containing IL-2.
-
-
Infection and Treatment:
-
Seed cells at an appropriate density in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour at 37°C.
-
Infect the cells with a known amount of HIV-1.
-
Include control wells: virus only (no inhibitor) and cells only (no virus, no inhibitor).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect culture supernatants at different time points (e.g., day 3, 5, and 7 post-infection).
-
-
p24 ELISA:
-
Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
Signaling Pathway
This compound, as a CXCR4 antagonist, is expected to inhibit the signaling cascade initiated by the binding of HIV-1 gp120 to CXCR4. This signaling is crucial for the cytoskeletal rearrangements and other cellular processes that facilitate viral entry. The primary pathway inhibited is the G-protein coupled signaling cascade downstream of CXCR4.
Conclusion
This compound is a potent CXCR4 antagonist with demonstrated potential as an HIV-1 entry inhibitor for X4-tropic strains. The provided protocols offer a framework for researchers to further investigate and quantify the anti-HIV-1 activity of this compound. Detailed characterization of its inhibitory profile against a panel of HIV-1 isolates will be crucial for its further development as a potential therapeutic agent.
References
Application Notes and Protocols for In Vivo Studies with HF51116
For Researchers, Scientists, and Drug Development Professionals
Introduction
HF51116 is a novel and potent small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), is crucial for the retention of hematopoietic stem cells (HSCs) within the bone marrow niche.[1][3] By disrupting this axis, this compound effectively mobilizes HSCs and hematopoietic progenitor cells (HPCs) from the bone marrow into the peripheral blood.[1][3][4] These properties make this compound a promising candidate for applications in stem cell transplantation. Additionally, the CXCR4/SDF-1α axis is implicated in cancer progression, including metastasis, suggesting a therapeutic potential for this compound in oncology.[2][5][6]
These application notes provide detailed protocols for in vivo experimental designs to evaluate the efficacy of this compound in murine models for both HSC mobilization and cancer metastasis.
Mechanism of Action: The SDF-1α/CXCR4 Signaling Axis
This compound functions by binding to the CXCR4 receptor, a G-protein coupled receptor (GPCR), thereby preventing its interaction with its ligand, SDF-1α.[1] This blockade inhibits downstream signaling cascades that are critical for cell migration, survival, and proliferation. In the context of HSCs, this disruption of the retention signal leads to their release from the bone marrow into the circulation.
References
- 1. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HF51116 Dosage for Maximum HSC Mobilization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of HF51116 for hematopoietic stem cell (HSC) mobilization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: this compound is a novel CXCR4 antagonist currently in preclinical development. The information provided herein is based on available preclinical data. Clinical data from other CXCR4 antagonists, such as Plerixafor (B1678892) (AMD3100), are included for informational purposes and to guide future clinical development and troubleshooting. This information should not be considered as clinical advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to mobilize HSCs?
A1: this compound is a small molecule antagonist of the CXCR4 chemokine receptor.[1][2] The retention of HSCs in the bone marrow is largely dependent on the interaction between CXCR4 on HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α), which is present in the bone marrow microenvironment.[3][4] this compound blocks this interaction, leading to the rapid release of HSCs from the bone marrow into the peripheral blood.[2][5]
Q2: What is the optimal dose of this compound for HSC mobilization in preclinical models?
A2: In preclinical studies involving mice, this compound has been shown to induce a dose-dependent mobilization of hematopoietic progenitor cells (HPCs). A plateau in mobilization was observed at a dose of 5 mg/kg, with no significant further increase at 10 mg/kg and 20 mg/kg.[6] At 5 mg/kg, the mobilizing efficacy of this compound was comparable to that of AMD3100.[6]
Q3: When is the peak mobilization of HSCs after this compound administration in preclinical models?
A3: In mice, the number of mobilized colony-forming units (CFUs) after a 5 mg/kg injection of this compound was similar at 15 minutes and 1 hour post-injection.[7] In monkeys, maximum mobilization of CD34+ cells and CFUs was observed at 2 hours post-injection.[7]
Q4: Can this compound be used in combination with other mobilizing agents?
A4: Yes, preclinical studies have demonstrated a synergistic effect when this compound is co-administered with Granulocyte-Colony Stimulating Factor (G-CSF).[5][6] The combination of G-CSF and this compound resulted in a significantly higher number of mobilized CFUs compared to G-CSF alone.[6] Specifically, the mobilization efficacy in the G-CSF+this compound group was 5.5-fold higher than in the G-CSF group in mice.[6]
Q5: Is there any clinical data available for this compound?
A5: Currently, there is no publicly available data from clinical trials of this compound in humans. The available information is based on preclinical studies in mice and monkeys.[5][6][7] For guidance on potential clinical applications and dosage, data from the clinically approved CXCR4 antagonist, Plerixafor (AMD3100), can be considered. The recommended dose of Plerixafor is 0.24 mg/kg administered subcutaneously.[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Suboptimal HSC Mobilization | - Incorrect Dosage: The dose of this compound may be too low. - Incorrect Timing of Collection: Blood collection may not be aligned with the peak mobilization time. - Animal Strain Variability: Different mouse strains may exhibit varied responses to this compound. - Poor Response to G-CSF (if used in combination): Some individuals or strains may be poor responders to G-CSF. | - Dose Escalation: In preclinical models, consider a dose of 5 mg/kg as a starting point, as this was shown to be effective in mice.[6] - Optimize Collection Time: Based on preclinical data, consider collecting peripheral blood between 15 minutes and 1 hour post-injection in mice, and at 2 hours in monkeys.[7] - Strain Consideration: Be aware of potential strain-specific differences in mobilization efficiency. - Combination Therapy: If using G-CSF in combination, ensure adequate G-CSF priming. For poor mobilizers, the addition of a CXCR4 antagonist like this compound is intended to improve outcomes. |
| High Variability in Mobilization Results | - Inconsistent Drug Administration: Variations in injection technique or volume can affect drug exposure. - Biological Variability: Inherent differences between individual animals. - Assay Variability: Inconsistencies in cell counting or culture techniques. | - Standardize Administration: Ensure consistent subcutaneous or intravenous injection techniques. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. - Standardize Assays: Follow standardized protocols for CD34+ cell enumeration by flow cytometry and for colony-forming unit (CFU) assays. |
| Difficulty Enumerating Mobilized HSCs | - Low Cell Viability: Poor sample handling or processing can lead to cell death. - Incorrect Flow Cytometry Gating: Improper gating strategy can lead to inaccurate CD34+ cell counts. - Suboptimal CFU Assay Conditions: Inappropriate media, cytokine concentrations, or incubation conditions can inhibit colony formation. | - Optimize Sample Processing: Process blood samples promptly and handle them gently to maintain cell viability. - Use a Standardized Gating Strategy: Employ a validated gating strategy, such as the ISHAGE protocol, for CD34+ cell enumeration.[6] - Optimize CFU Assay: Use validated, commercially available methylcellulose (B11928114) media and appropriate cytokine cocktails for your target species. Ensure proper humidity and CO2 levels during incubation. |
Data Presentation
Table 1: Preclinical Dosage and Efficacy of this compound in Mice
| Dosage (mg/kg) | Peak Mobilization Time | Fold Increase in CFUs (vs. baseline) |
| 5 | 1 hour | ~9.4 |
| 10 | 1 hour | No significant increase vs. 5 mg/kg |
| 20 | 1 hour | No significant increase vs. 5 mg/kg |
Data summarized from Fang et al., 2021.[6]
Table 2: Synergistic Effect of this compound and G-CSF in Mice
| Treatment Group | Mean CFUs/mL of Peripheral Blood |
| G-CSF | 4,538 |
| G-CSF + this compound (5 mg/kg) | 24,963 |
| G-CSF + AMD3100 (5 mg/kg) | 18,512 |
Data summarized from Fang et al., 2021.[6]
Table 3: Clinical Dosage of Plerixafor (AMD3100) for HSC Mobilization in Patients
| Indication | Recommended Dosage | Administration Timing |
| Non-Hodgkin's Lymphoma | 0.24 mg/kg subcutaneous injection | Approximately 11 hours prior to apheresis |
| Multiple Myeloma | 0.24 mg/kg subcutaneous injection | Approximately 11 hours prior to apheresis |
This data is for the clinically approved CXCR4 antagonist Plerixafor and is provided for informational purposes. The optimal clinical dose for this compound has not been determined.[4][8]
Mandatory Visualizations
References
- 1. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. usp.org [usp.org]
- 3. stemcell.com [stemcell.com]
- 4. Clinical experience with plerixafor as a mobilization regimen for autologous peripheral blood stem cell transplantation in patients with refractory germ cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. leukemia-net.org [leukemia-net.org]
- 7. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
Technical Support Center: Troubleshooting Low Yield of Hematopoietic Stem Cells (HSCs) with HF51116
Welcome to the technical support center for troubleshooting low yields of Hematopoietic Stem Cells (HSCs) when using the CXCR4 antagonist, HF51116. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during HSC mobilization and subsequent ex vivo culture.
Section 1: Troubleshooting In Vivo HSC Mobilization with this compound
This compound is a potent antagonist of the CXCR4 receptor, which plays a critical role in retaining HSCs within the bone marrow niche. By blocking the interaction between CXCR4 on HSCs and its ligand, SDF-1α (also known as CXCL12), in the bone marrow, this compound facilitates the mobilization of HSCs into the peripheral blood for collection. A low yield of HSCs post-mobilization can be attributed to several factors related to the reagent, protocol, and biological variability.
Frequently Asked Questions (FAQs) - In Vivo Mobilization
Q1: We observed a lower than expected yield of mobilized HSCs in the peripheral blood of our animal models after administering this compound. What are the potential causes?
A1: A low yield of mobilized HSCs can stem from several factors. Consider the following:
-
Suboptimal Dosage and Timing: The efficacy of this compound is dose- and time-dependent. Peak mobilization of HSCs typically occurs within a specific time window after administration. It is crucial to perform a dose-response and time-course experiment for your specific animal model and strain to determine the optimal concentration of this compound and the peak time for blood collection. For instance, in mice, peak mobilization with CXCR4 antagonists can occur as rapidly as 1-4 hours post-injection.[1]
-
Improper Reagent Handling and Storage: Ensure that this compound has been stored according to the manufacturer's instructions to maintain its potency. Reconstitution and dilution should be performed as recommended, using appropriate sterile buffers.
-
Biological Variability: Different animal strains can exhibit varied responses to mobilizing agents. Some strains may be inherently "poor mobilizers." It is advisable to consult literature for baseline mobilization data for the specific strain you are using.
-
Inefficient Blood Collection: The method of peripheral blood collection can significantly impact cell yield and viability. Ensure that the collection procedure is efficient, minimizes stress to the animal, and uses an appropriate anticoagulant.
-
Synergistic Effects with G-CSF: this compound has been shown to have a synergistic effect when co-administered with Granulocyte Colony-Stimulating Factor (G-CSF).[2] If you are using this compound as a single agent, consider a combined regimen with G-CSF for enhanced mobilization. G-CSF is typically administered for several days prior to the CXCR4 antagonist.
Q2: How does this compound compare to other mobilizing agents like G-CSF or Plerixafor (B1678892) (AMD3100)?
A2: this compound, like Plerixafor, is a CXCR4 antagonist that directly and rapidly induces HSC mobilization by disrupting their retention in the bone marrow.[2][3] G-CSF, on the other hand, works indirectly and over a longer period (typically 4-6 days) by inducing proliferation and differentiation of hematopoietic cells and downregulating SDF-1α expression.[2] The key difference is the speed of action; CXCR4 antagonists cause a rapid, transient peak of HSCs in the blood, while G-CSF induces a more sustained release.[1] Combining G-CSF priming with a subsequent dose of a CXCR4 antagonist like this compound often results in a synergistic and more robust mobilization than either agent alone.[3][4][5][6]
Q3: We are using a combination of G-CSF and this compound but are still seeing poor mobilization. What should we check?
A3: If a combined regimen is yielding poor results, consider the following:
-
G-CSF Priming Protocol: Ensure the G-CSF dosage and duration of administration are optimal for your model. Insufficient priming will result in a smaller pool of HSCs available for mobilization by this compound.
-
Timing of this compound Administration and Collection: The timing of this compound injection relative to the final G-CSF dose and the subsequent blood collection is critical. Typically, the CXCR4 antagonist is given on the last day of the G-CSF regimen, with blood collection timed to coincide with the peak of mobilized cells.
-
Animal Health Status: The overall health of the animals, including age and any pre-existing conditions or prior treatments (like chemotherapy or radiation), can significantly impact their ability to mobilize HSCs.[7][8]
Quantitative Data: HSC Mobilization
The following table summarizes representative data for HSC mobilization using CXCR4 antagonists, often in combination with G-CSF. Note that yields can vary significantly between species, strains, and experimental conditions.
| Mobilizing Agent(s) | Model | Typical CD34+ Cell Yield in Peripheral Blood | Comments |
| G-CSF + Plerixafor | Human (MM/NHL Patients) | Significantly higher proportion of patients achieving >5-6 x 10^6 CD34+ cells/kg compared to G-CSF alone.[1][5][6][9] | Plerixafor is administered after several days of G-CSF treatment. |
| Plerixafor alone | Human (Healthy Donors) | Median peak of ~25-30 cells/µL.[10] | Mobilization is rapid, peaking around 6-9 hours. |
| G-CSF + Plerixafor | Rhesus Macaques | ~2-fold higher CD34+ cell yield compared to G-CSF + SCF.[4] | Demonstrates synergistic effect in a non-human primate model. |
| This compound | Mice | Dose- and time-dependent increase in colony-forming units (CFUs) in peripheral blood.[2] | Synergizes with G-CSF for enhanced mobilization. |
| AMD3100 (Plerixafor) | Mice | ~2.6-fold increase in circulating white blood cells.[11] | Rapid mobilization of myeloid progenitors. |
Diagrams: In Vivo Mobilization
Section 2: General Troubleshooting for Ex Vivo HSC Culture
After successful mobilization and collection, maintaining the viability and stemness of HSCs during ex vivo culture is the next critical step. Low cell yield or poor performance in functional assays at this stage can be due to a variety of factors.
Frequently Asked Questions (FAQs) - Ex Vivo Culture
Q4: Our mobilized HSCs have low viability after thawing from cryopreservation. How can we improve this?
A4: Low post-thaw viability is a common issue. To improve it:
-
Cryopreservation Protocol: Ensure a controlled-rate freezing protocol is used with an appropriate cryoprotectant like DMSO. The final concentration of DMSO and the cell density during freezing are critical parameters.
-
Thawing Procedure: Thaw cells rapidly in a 37°C water bath and immediately dilute them slowly with pre-warmed culture medium to minimize osmotic shock.
-
Cell Quality Pre-Freezing: The viability and health of the cells before cryopreservation are paramount. Any stress or damage during collection and processing will be exacerbated by the freeze-thaw cycle.
-
Storage Duration: While HSCs can be stored for long periods, prolonged storage, especially at -80°C instead of liquid nitrogen, can lead to a gradual decline in viability.
Q5: The total number of cells in our HSC culture is increasing, but the percentage of CD34+ cells is decreasing. Why is this happening and how can we prevent it?
A5: This indicates that the HSCs are differentiating rather than self-renewing. This is a major challenge in ex vivo HSC expansion.[10] To mitigate this:
-
Culture Medium and Cytokines: Use a serum-free medium specifically formulated for HSC expansion, supplemented with a cytokine cocktail that promotes self-renewal while inhibiting differentiation. Common early-acting cytokines include SCF, TPO, and Flt3-L. The addition of other factors or small molecules may be necessary depending on the desired outcome.
-
Culture Duration: The potential for self-renewal often decreases with longer culture times. For applications requiring primitive HSCs, shorter culture periods (e.g., up to 7 days) are often preferable.[12]
-
Cell Seeding Density: Both very low and very high cell densities can be detrimental. Optimize the initial seeding density to ensure adequate cell-cell contact and nutrient availability.
-
Oxygen Tension: Culturing HSCs under hypoxic conditions (e.g., 1-5% O2) can better mimic the bone marrow niche and may help maintain a more primitive state.
Q6: We are observing signs of contamination in our HSC cultures. What are the best practices to avoid this?
A6: Contamination can be bacterial, fungal, or mycoplasma. Strict aseptic technique is essential.
-
Sterile Technique: Always work in a certified biological safety cabinet. Wear appropriate personal protective equipment, and regularly disinfect all surfaces and equipment.
-
Reagent Quality: Use sterile, high-quality reagents and media. Filter-sterilize any solutions that are not purchased sterile. It is good practice to quarantine and test new batches of serum or media.
-
Regular Screening: Routinely screen your cultures for mycoplasma, as it is not visible by standard microscopy and can significantly alter cell behavior. Also, regularly inspect cultures for signs of bacterial or fungal contamination (e.g., turbidity, color change, filamentous growth).[13][14]
-
Dedicated Equipment: If possible, use incubators and other equipment dedicated solely to HSC culture to minimize cross-contamination.[14]
Q7: Our Colony-Forming Unit (CFU) assays are showing no or very few colonies. How can we troubleshoot this?
A7: A failed CFU assay can be due to issues with the cells or the assay setup itself.[15]
-
Cell Viability and Potency: The most obvious cause is low viability or functional impairment of the progenitor cells. Ensure the cells plated are healthy and have not been in culture for too long, leading to differentiation and loss of progenitor activity.
-
Plating Density: Plating too few cells will result in statistically insignificant colony counts, while plating too many can lead to colony merging and inhibition of growth due to nutrient depletion.[16] It's crucial to plate a range of cell concentrations to find the optimal density.
-
Methylcellulose Medium: Ensure the semi-solid medium (e.g., MethoCult™) is thawed and mixed properly before use to ensure uniform viscosity. Improperly mixed medium can result in colonies that are difficult to identify.[17][18][19][20][21]
-
Incubation Conditions: Maintain high humidity during the 14-day incubation period to prevent the semi-solid medium from drying out. This is typically achieved by placing a dish of sterile water in the incubator or culture plate.[18]
-
Cytokine Support: The CFU medium must contain the appropriate cocktail of cytokines to support the growth and differentiation of the desired colony types (e.g., EPO for erythroid colonies, G-CSF/GM-CSF for myeloid colonies).[17]
Quantitative Data: Ex Vivo Expansion
The table below provides an overview of typical expansion folds for human CD34+ cells in ex vivo culture systems.
| Cell Source | Culture Conditions | Duration (days) | Fold Expansion of CD34+ Cells | Fold Expansion of Total Nucleated Cells (TNC) |
| Mobilized Peripheral Blood | Cytokines (SCF, TPO, Flt3-L, IL-3) + 5azaD/TSA | 9 | ~3.6 (CD34+CD90+) | Not specified |
| Mobilized Peripheral Blood | Cytokines (IL-1, IL-3, IL-6, G-CSF, GM-CSF, SCF) | 21 | Not specified | ~1,324 |
| Mobilized Peripheral Blood | Cytokines (SCF, TPO, Flt3-L) + VPA | 7 | ~29 | ~55 |
| Umbilical Cord Blood | Co-culture with mesenchymal stromal cells | 12 | ~30 | Not specified |
Diagrams: Ex Vivo Culture & Troubleshooting
Section 3: Detailed Experimental Protocols
Protocol 1: Isolation of CD34+ Cells from Mobilized Peripheral Blood
This protocol provides a general guideline for the enrichment of CD34+ cells using immunomagnetic-activated cell sorting (MACS). Always refer to the specific manufacturer's instructions for your kit.
-
Preparation of Mononuclear Cells (MNCs):
-
Collect mobilized peripheral blood into tubes containing an anticoagulant (e.g., EDTA).
-
Dilute the blood 1:1 with a suitable buffer (e.g., PBS with 2% FBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate and collect the buffy coat layer containing the MNCs.
-
Wash the collected MNCs with buffer and centrifuge to pellet the cells. Resuspend in buffer for cell counting.
-
-
Immunomagnetic Labeling:
-
Determine the number of total MNCs.
-
Centrifuge the cell suspension and resuspend the pellet in the recommended buffer volume.
-
Add the CD34 MicroBeads to the cell suspension at the concentration recommended by the manufacturer.
-
Mix well and incubate for the recommended time (e.g., 15-30 minutes) at 4°C.
-
Wash the cells by adding buffer and centrifuging to remove unbound beads.
-
-
Magnetic Separation:
-
Resuspend the labeled cells in buffer.
-
Place a separation column in the magnetic field of the separator.
-
Prepare the column by rinsing it with buffer.
-
Apply the cell suspension to the column. The unlabeled cells will pass through.
-
Wash the column with buffer to remove any remaining unlabeled cells.
-
Remove the column from the magnetic field and place it on a fresh collection tube.
-
Add buffer to the column and firmly push the plunger to elute the magnetically labeled CD34+ cells.
-
-
Post-Separation Analysis:
-
Count the eluted cells and assess viability (e.g., using trypan blue).
-
Determine the purity of the isolated CD34+ fraction using flow cytometry.
-
Protocol 2: Colony-Forming Unit (CFU) Assay
This protocol outlines the basic steps for setting up a CFU assay to assess the clonogenic potential of hematopoietic progenitors.
-
Cell Preparation:
-
Start with a single-cell suspension of your isolated HSCs or MNCs.
-
Perform a cell count and viability assessment.
-
Dilute the cells to the desired plating concentrations in a suitable medium (e.g., IMDM + 2% FBS). Multiple concentrations should be plated to ensure countable colonies.
-
-
Plating in Semi-Solid Medium:
-
Thaw the methylcellulose-based medium (e.g., MethoCult™) at room temperature or in a refrigerator overnight. Do not thaw at 37°C.
-
Vortex the medium vigorously for at least 1 minute to ensure it is homogenous. Let it stand to allow bubbles to rise.
-
Dispense the appropriate volume of medium into a tube.
-
Add the cell suspension to the medium (typically a 1:10 ratio of cell suspension to medium).
-
Vortex the tube thoroughly to ensure cells are evenly distributed.
-
Let the tube stand for 5-10 minutes for bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense the cell/medium mixture into treated culture dishes (e.g., 35 mm dishes). Distribute the medium evenly by gently tilting the dish.
-
-
Incubation:
-
Place the culture dishes into a larger petri dish or a humidified box.
-
Add an open dish of sterile water to the larger dish to maintain humidity.
-
Incubate at 37°C, 5% CO2, and >95% humidity for approximately 14 days. Do not disturb the plates during incubation.
-
-
Colony Scoring:
-
After the incubation period, score the colonies using an inverted microscope.
-
Identify and count the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) based on their morphology and color.
-
Calculate the number of CFUs per number of cells plated.
-
References
- 1. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Accelerated Lymphocyte Reconstitution and Long-Term Recovery Following Transplantation of Lentiviral Transduced Rhesus CD34+ Cells Mobilized by G-CSF and Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF + plerixafor versus G-CSF alone mobilized hematopoietic stem cells in patients with multiple myeloma and lymphoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-CSF + plerixafor versus G-CSF alone mobilized hematopoietic stem cells in patients with multiple myeloma and lymphoma: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Management strategies for the hard-to-mobilize patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of upfront plerixafor + G-CSF versus placebo + G-CSF for mobilization of CD34(+) hematopoietic progenitor cells in patients ≥60 and <60 years of age with non-Hodgkin's lymphoma or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective mobilization of hematopoietic progenitor cells in G-CSF mobilization defective CD26-/- mice through AMD3100-induced disruption of the CXCL12-CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential kinetics of primitive hematopoietic cells assayed in vitro and in vivo during serum-free suspension culture of CD34+ blood progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous blockade of CXCR4 results in dramatic mobilization and expansion of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Advances in ex vivo expansion of hematopoietic stem and progenitor cells for clinical applications [frontiersin.org]
- 17. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. stemcell.com [stemcell.com]
- 19. stemcell.com [stemcell.com]
- 20. Colony forming cell assays for human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: Optimizing HF51116 and G-CSF Co-administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HF51116 in combination with Granulocyte-Colony Stimulating Factor (G-CSF). The following resources are designed to enhance the efficacy of your experiments and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel small molecule antagonist for the CXCR4 receptor.[1][2][3][4] In the context of hematopoietic stem cell (HSC) mobilization, it competitively binds to the CXCR4 receptor on HSCs, disrupting the interaction with its natural ligand, stromal cell-derived factor-1α (SDF-1α), which is present in the bone marrow microenvironment.[1][2] This disruption leads to the rapid mobilization of HSCs from the bone marrow into the peripheral blood.[1][2][3]
Q2: Why is co-administration of this compound and G-CSF recommended?
A2: Co-administration of this compound and G-CSF results in a synergistic effect, leading to a more potent mobilization of hematopoietic stem cells (HSCs) than when either agent is used alone.[1][2][3] Studies in mice have shown that the combination of G-CSF and this compound is significantly more effective at mobilizing HSCs than G-CSF alone or in combination with other CXCR4 antagonists like AMD3100.[1]
Q3: What is the primary signaling pathway activated by G-CSF?
A3: G-CSF binds to its receptor (G-CSFR), which triggers intracellular signaling cascades. The primary pathways activated are the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the Ras-MAP kinase pathway, which are crucial for the proliferation, differentiation, and survival of hematopoietic progenitor cells and neutrophils.[5][6]
Q4: Has the efficacy of this compound been evaluated in animal models?
A4: Yes, this compound has been shown to be a potent HSC mobilizer in both mice and monkeys.[1][2][3] In these preclinical models, this compound, especially when co-administered with G-CSF, effectively mobilized long-term repopulating HSCs.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal HSC Mobilization | Incorrect dosage of this compound or G-CSF. | Refer to the dosage guidelines in the experimental protocols section. A dose-response study may be necessary for your specific model. |
| Timing of administration and sample collection is critical. | This compound has a rapid peak concentration. Ensure that blood collection for HSC quantification aligns with the peak mobilization window post-administration. | |
| Improper route of administration. | Ensure subcutaneous injection for both G-CSF and this compound as described in established protocols.[1] | |
| High Variability in Results | Inconsistent animal handling and stress. | Standardize animal handling procedures to minimize stress, which can influence physiological responses. |
| Differences in animal age, weight, or strain. | Use a homogenous group of animals for your experiments. Report the specific strain, age, and weight in your methodology. | |
| Reagent instability. | Prepare fresh solutions of this compound and G-CSF for each experiment. Store reagents according to the manufacturer's instructions. | |
| Difficulty with HSC Quantification | Inaccurate cell counting or gating in flow cytometry. | Use appropriate cell surface markers (e.g., CD34+ for human HSCs) and establish clear gating strategies. Include viability dyes to exclude dead cells. |
| Low cell viability. | Handle blood samples gently and process them promptly to maintain cell viability for accurate analysis. |
Quantitative Data Summary
Table 1: Synergistic Mobilization of Hematopoietic Progenitor Cells (HPCs) in Mice
| Treatment Group | Mean Colony-Forming Units per mL of Peripheral Blood (CFUs/mL) | Fold Increase vs. G-CSF Alone |
| G-CSF | 4,538 | 1.00 |
| G-CSF + AMD3100 | 18,512 | 4.08 |
| G-CSF + this compound | 24,963 | 5.50 |
Data extracted from a study in mice demonstrating the superior synergistic effect of this compound with G-CSF.[1]
Experimental Protocols
Protocol 1: In Vivo Murine Hematopoietic Stem Cell Mobilization
This protocol outlines the co-administration of this compound and G-CSF for HSC mobilization in a murine model.
Materials:
-
This compound
-
Recombinant murine G-CSF
-
Sterile saline for injection
-
Syringes and needles for subcutaneous injection
-
Mice (e.g., C57BL/6)
-
Equipment for peripheral blood collection (e.g., retro-orbital bleeding supplies)
-
Reagents for colony-forming unit (CFU) assay or flow cytometry
Procedure:
-
G-CSF Administration: Administer recombinant murine G-CSF subcutaneously to mice at a dose of 100 µg/kg/day for four consecutive days.
-
This compound Administration: On the fourth day of G-CSF administration, inject this compound subcutaneously at a dose of 5 mg/kg.
-
Peripheral Blood Collection: One hour after the this compound injection, collect peripheral blood from the mice via an appropriate method (e.g., retro-orbital sinus).
-
HSC Quantification: Quantify the mobilized HSCs in the collected blood using a colony-forming unit (CFU) assay or by flow cytometry for specific cell surface markers (e.g., Lineage-Sca-1+c-Kit+ cells).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: G-CSF Signaling Pathway.
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for Co-administration.
References
- 1. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The importance of the granulocyte-colony stimulating factor in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
Technical Support Center: HF51116 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of HF51116 during animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It exhibits a high binding affinity for CXCR4, effectively blocking the interaction between the receptor and its natural ligand, CXCL12 (also known as SDF-1α). This blockade inhibits downstream signaling pathways that are involved in cell migration, proliferation, and survival. In preclinical studies, this compound has been shown to be a potent mobilizer of hematopoietic stem cells (HSCs) from the bone marrow to the peripheral blood.[1][2]
Q2: What are the known adverse effects of this compound in animal studies?
A2: Publicly available studies on this compound have focused primarily on its efficacy as an HSC mobilizer and report that the compound is generally well-tolerated in mice and monkeys.[1][3][4] Specific adverse events detailed in these studies are minimal. One key finding is that no changes in platelet counts were observed in mice or monkeys following this compound administration.[1] It is also noted that DBA/2 mice have shown more sensitivity to the compound compared to C57BL/6 mice, indicating that the genetic background of the animal model can influence outcomes.[1]
Q3: Are there any publicly available quantitative toxicity data for this compound?
A3: As of the latest review of published literature, specific quantitative toxicity data such as a Maximum Tolerated Dose (MTD) or LD50 for this compound in animal models have not been made publicly available. Efficacy studies in mice have used doses up to 20 mg/kg, with a plateau in the HSC mobilization effect observed at 5 mg/kg.[1]
Q4: What potential toxicities should I monitor for, based on other CXCR4 antagonists?
A4: While specific data for this compound is limited, studies on other CXCR4 antagonists can provide guidance on potential toxicities to monitor. For example, Plerixafor (AMD3100), another CXCR4 antagonist, has been associated with unfavorable pharmacokinetic and toxicity profiles that limit its long-term use. Potential areas of concern for CXCR4 antagonists could include systemic and hematological toxicities. Therefore, careful monitoring of animal well-being, complete blood counts, and serum chemistry is recommended.
II. Troubleshooting Guides
Issue 1: Observed Acute Toxicity (e.g., lethargy, ruffled fur, hunched posture) Post-Administration
| Potential Cause | Troubleshooting Step |
| Dose is too high | - Immediately reduce the dose for subsequent experiments. - Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain (see Experimental Protocols). |
| Vehicle-related toxicity | - Administer a vehicle-only control group to assess the effects of the vehicle alone. - Consider alternative, less toxic vehicles if necessary. |
| Route of administration | - Ensure the chosen route of administration is appropriate and performed correctly. Improper injection (e.g., intraperitoneal injection into an organ) can cause acute distress. |
| Animal stress | - Ensure proper handling and restraint techniques to minimize stress during administration. |
Issue 2: Weight Loss or Lack of Weight Gain in Treated Animals
| Potential Cause | Troubleshooting Step |
| Systemic toxicity | - Monitor food and water intake daily. - Consider reducing the dose or the frequency of administration. - Supplement with nutritional support if necessary (e.g., palatable, high-calorie food). |
| Dehydration | - Check for signs of dehydration (e.g., skin tenting). - Ensure easy access to water. Consider providing hydration support (e.g., hydrogel packs or subcutaneous saline). |
| Gastrointestinal distress | - Observe for signs of diarrhea or constipation. - If G.I. issues are suspected, consult with a veterinarian and consider dose adjustment. |
Issue 3: Injection Site Reactions (for subcutaneous administration)
| Potential Cause | Troubleshooting Step |
| Compound concentration/formulation | - Ensure the compound is fully dissolved. - Consider diluting the compound to a larger volume (within acceptable limits for the route) to reduce concentration at the injection site. |
| Irritating vehicle | - Test the vehicle alone for irritation. - Ensure the pH of the formulation is within a physiologically tolerated range. |
| Injection technique | - Rotate injection sites. - Ensure the injection is truly subcutaneous and not intradermal. |
III. Data Presentation
Table 1: Comparative Preclinical Data of CXCR4 Antagonists
| Parameter | This compound | AMD3100 (Plerixafor) | BPRCX807 |
| Target | CXCR4 | CXCR4 | CXCR4 |
| Binding Affinity (IC50) | 12 nM | Not specified in these searches | 213.1 ± 26.3 nM |
| Efficacy Dose (mice) | 5 mg/kg (plateau for HSC mobilization)[1] | 5 mg/kg (for HSC mobilization)[1] | Not specified |
| Maximum Tolerated Dose (MTD, SC in mice) | Not publicly available | 15 mg/kg | 75 mg/kg |
| Observed In Vivo Effects | Potent HSC mobilization in mice and monkeys[1][3][4] | HSC mobilization | Potent and safe in preclinical models |
Note: Data for AMD3100 and BPRCX807 are provided for context and as a guide for potential study design, as specific toxicity data for this compound is not publicly available.
IV. Experimental Protocols
Protocol 1: Dose Escalation Study to Determine Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Select the appropriate mouse strain (e.g., C57BL/6 or BALB/c), age, and sex for your study. Use a minimum of 3-5 mice per group.
-
Dose Selection: Based on efficacy studies, start with a dose of 5 mg/kg. Prepare at least 3-4 escalating dose levels (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg, 80 mg/kg). Include a vehicle-only control group.
-
Administration: Administer this compound via the intended experimental route (e.g., subcutaneous, intraperitoneal).
-
Monitoring:
-
Clinical Observations: Monitor animals intensely for the first 4 hours post-dosing, and then at least twice daily for 7-14 days. Record signs of toxicity such as changes in posture, activity, fur texture, and breathing.
-
Body Weight: Measure body weight daily.
-
Food and Water Intake: Monitor daily.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause:
-
Mortality.
-
Greater than 15-20% body weight loss.
-
Significant, persistent clinical signs of distress.
-
-
Terminal Analysis (Optional): At the end of the observation period, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and consider histopathological analysis of major organs.
Protocol 2: Routine Toxicity Monitoring During an this compound Efficacy Study
-
Baseline Data: Before starting the experiment, record the baseline body weight of all animals.
-
Daily Monitoring:
-
Clinical Signs: Perform a daily health check on each animal. Look for any deviations from normal behavior or appearance. Use a scoring sheet to maintain consistent records.
-
Body Weight: Record body weights at least 3 times per week.
-
-
Weekly Monitoring:
-
Food and Water Consumption: Measure the average consumption per cage.
-
-
Endpoint Criteria: Establish clear humane endpoint criteria before the study begins. These should include, but are not limited to:
-
Body weight loss exceeding 20%.
-
Inability to access food or water.
-
Severe, unrelieved pain or distress.
-
V. Mandatory Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity and efficacy.
Caption: Troubleshooting flowchart for adverse events in this compound animal studies.
References
- 1. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
common challenges in working with HF51116 in the lab
Welcome to the technical support center for HF51116. This guide is designed to assist researchers, scientists, and drug development professionals in navigating common challenges and questions that may arise during laboratory experiments with this novel small molecule CXCR4 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter.
Q1: Why am I observing variability in hematopoietic stem cell (HSC) mobilization with this compound?
A1: Inter-individual variability in response to HSC mobilizers is a known phenomenon. The efficacy of this compound can be influenced by the animal model and strain used. For instance, studies have shown that DBA/2 mice exhibit a more sensitive response to this compound compared to C57BL/6 and C3H/HEJ strains.[1] When designing experiments, it is crucial to consider the genetic background of the animals and establish baseline responses for the specific strain you are using.
Troubleshooting Steps:
-
Strain Selection: If significant variability is observed, consider using a more responsive strain, such as DBA/2 mice, if appropriate for your experimental goals.
-
Establish Baseline: Always include a vehicle control group to establish the baseline level of circulating hematopoietic progenitor cells (HPCs).
-
Positive Control: Use a known CXCR4 antagonist like AMD3100 as a positive control to benchmark the mobilization efficacy of this compound.
-
Dose-Response Curve: Perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and strain.
Q2: My colony-forming unit (CFU) assay results are inconsistent after this compound administration. What could be the cause?
A2: Inconsistent CFU results can stem from several factors related to the timing of sample collection and the assay procedure itself. The mobilization of HPCs by this compound is time-dependent. Peak mobilization in mice is typically observed around 30 minutes post-injection.[2]
Troubleshooting Steps:
-
Timing of Blood Collection: Ensure that peripheral blood samples are collected at the optimal time point post-injection. For mice, this is typically between 15 and 60 minutes.[1][2]
-
Cell Counting: Use a reliable method for counting white blood cells (WBCs) to ensure accurate normalization of your CFU data.
-
Culture Conditions: Standardize your methylcellulose (B11928114) culture conditions, including cytokine cocktails, incubation time, and temperature, to minimize variability between experiments.
-
Sample Handling: Process peripheral blood samples promptly to maintain cell viability.
Q3: I am not observing the expected synergistic effect when co-administering this compound with G-CSF. What should I check?
A3: this compound has been shown to synergize with Granulocyte-Colony Stimulating Factor (G-CSF) to enhance HSC mobilization.[2][3] If this effect is not observed, it could be due to the timing and dosage of each agent.
Troubleshooting Steps:
-
G-CSF Dosing Regimen: Ensure that the G-CSF is administered according to a standard, multi-day protocol prior to the administration of this compound.
-
Timing of this compound Injection: Administer this compound after the G-CSF regimen is complete, typically on the final day.
-
Dosage: Verify the dosages of both G-CSF and this compound are within the effective range as determined by dose-response studies.
-
Control Groups: Include control groups for G-CSF alone and this compound alone to accurately assess the synergistic effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Hematopoietic Progenitor Cell (HPC) Mobilization in Mice
| Treatment Group | Dose (mg/kg) | Peak Fold Increase in CFUs/mL PB (vs. Baseline) |
| This compound | 5 | ~9.36 |
| AMD3100 | 5 | Comparable to this compound |
Data derived from studies in C57BL/6 mice.[2]
Table 2: White Blood Cell (WBC) Mobilization in Rhesus Monkeys
| Treatment Group | Dose (mg/kg) | Peak Fold Increase in WBCs (vs. 0 min) | Time to Peak |
| This compound | 1 | Not specified | 2 hours |
| This compound | 10 | ~3.73 | 2 hours |
[2]
Experimental Protocols
1. Hematopoietic Progenitor Cell (HPC) Mobilization and Colony-Forming Unit (CFU) Assay in Mice
-
Animal Models: C57BL/6, C3H/HEJ, or DBA/2 mice.
-
Drug Administration: Administer this compound via subcutaneous (s.c.) injection at the desired concentration (e.g., 5 mg/kg).
-
Blood Collection: Collect peripheral blood (PB) via retro-orbital bleeding at specified time points (e.g., 0, 15, 30, 60, 120 minutes) post-injection.
-
White Blood Cell (WBC) Counting: Lyse red blood cells and count WBCs using a hemocytometer or automated cell counter.
-
CFU Assay:
-
Plate a defined number of WBCs in methylcellulose medium supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO).
-
Incubate plates at 37°C in a humidified incubator with 5% CO2.
-
After 7-10 days, count the number of colonies (CFU-GM, BFU-E, CFU-GEMM) under a microscope.
-
Calculate the number of CFUs per milliliter of peripheral blood.
-
2. Pharmacokinetic Analysis of this compound in Rhesus Monkeys
-
Animal Model: Rhesus monkeys.
-
Drug Administration: Administer this compound via subcutaneous (s.c.) injection at the desired concentration (e.g., 1 or 10 mg/kg).
-
Serum Collection: Collect blood samples at various time points post-injection and process to obtain serum.
-
Sample Analysis:
-
Analyze the concentration of this compound in serum using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use an ACQUITY UPLC BEH C18 column for separation.
-
Employ a binary solvent system with a gradient elution:
-
Mobile phase A: 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in H2O.
-
Mobile phase B: 100% acetonitrile.
-
-
Run a 10-minute gradient with a flow rate of 250 μL/min.[2]
-
Visualizations
Signaling Pathway of this compound Action
Caption: SDF-1α/CXCR4 signaling axis and its antagonism by this compound.
Experimental Workflow for HSC Mobilization and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to HF51116 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with HF51116 resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase receptor MET. Under normal physiological conditions, the MET receptor is activated by its ligand, hepatocyte growth factor (HGF), triggering downstream signaling pathways that regulate cell proliferation, survival, and motility. In many cancers, the MET pathway is aberrantly activated through MET gene amplification, mutation, or protein overexpression, leading to uncontrolled tumor growth and metastasis. This compound competitively binds to the ATP-binding pocket of the MET kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to this compound can be categorized into two main types: primary (intrinsic) and acquired (extrinsic). Primary resistance occurs when cancer cells are inherently non-responsive to the drug, while acquired resistance develops after an initial period of successful treatment.
Known mechanisms include:
-
Secondary MET Mutations: Mutations in the MET kinase domain, such as the D1228N and Y1230C/H/S mutations, can prevent this compound from effectively binding to its target.
-
MET Gene Amplification: Increased copies of the MET gene can lead to such high levels of the MET protein that the standard dose of this compound is insufficient to fully inhibit its activity.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on MET signaling. A common mechanism is the amplification or activating mutations of the EGFR gene, which can then drive cell survival and proliferation through the MAPK and PI3K/AKT pathways independently of MET. Activation of other receptor tyrosine kinases, such as AXL or members of the HER family, can also contribute to resistance.
Q3: Are there established biomarkers to predict this compound resistance?
A3: Currently, the most established biomarkers for predicting response to MET inhibitors like this compound are high-level MET gene amplification and the presence of MET exon 14 skipping mutations. However, the presence of co-occurring mutations in genes like KRAS or EGFR may predict a poorer response. For acquired resistance, the emergence of secondary MET mutations or amplification of bypass pathway genes can serve as biomarkers.
Troubleshooting Guides
This section provides guidance on specific experimental issues that may arise when studying this compound resistance.
Issue 1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness in my cell viability assays.
This is a common indication of acquired resistance. The following steps can help you investigate the underlying mechanism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acquired this compound resistance.
Experimental Protocols:
-
Dose-Response Curve using CellTiter-Glo®:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 72 hours under standard culture conditions.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the data as a percentage of the vehicle control and calculate the IC50 value.
-
-
Western Blot for Phospho-MET (p-MET):
-
Treat cells with this compound at a concentration known to be effective in the sensitive parental cell line for 2-4 hours. Include an untreated control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MET (Tyr1234/1235) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Issue 2: How can I test if EGFR activation is the bypass mechanism driving resistance in my cell line?
If you suspect EGFR-mediated bypass, the following experimental plan can confirm this and test a potential therapeutic strategy.
Signaling Pathway Hypothesis:
Caption: EGFR bypass signaling in this compound resistance.
Experimental Approach:
-
Confirm EGFR Activation: Perform a western blot on lysates from your resistant cell line and the parental sensitive line. Probe for phospho-EGFR (p-EGFR), total EGFR, phospho-ERK (p-ERK), and phospho-AKT (p-AKT). An increase in p-EGFR, p-ERK, and p-AKT in the resistant line, even in the presence of this compound, would support this hypothesis.
-
Test Combination Therapy: Treat the resistant cells with this compound alone, an EGFR inhibitor (e.g., gefitinib (B1684475) or erlotinib) alone, and the combination of both drugs. Use a cell viability assay (e.g., CellTiter-Glo®) to assess the effects. A synergistic effect, where the combination is significantly more effective than either single agent, would confirm that EGFR signaling is a key resistance mechanism.
Data Presentation:
The results of a combination therapy experiment can be summarized in a table.
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100% |
| This compound (1 µM) | 85% |
| EGFR Inhibitor (1 µM) | 70% |
| This compound (1 µM) + EGFR Inhibitor (1 µM) | 25% |
This table clearly demonstrates the enhanced effect of the combination therapy in the resistant cell line.
refining HF51116 treatment protocols for specific mouse strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel anti-cancer agent HF51116 in preclinical mouse studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the KZ1 kinase, a critical enzyme in a novel signaling pathway implicated in tumor growth and proliferation. By blocking the phosphorylation of the downstream effector protein Z-box binding protein 2 (ZBP2), this compound effectively halts cell cycle progression and induces apoptosis in cancer cells expressing activated KZ1.
Q2: Which mouse strains are recommended for studying the efficacy of this compound?
A2: The selection of a mouse strain is highly dependent on the tumor model being studied. For syngeneic models, C57BL/6 and BALB/c mice are commonly used and have shown consistent tumor growth and response to this compound. For patient-derived xenograft (PDX) models, immunodeficient strains such as NSG (NOD scid gamma) or Nude mice are required to prevent graft rejection.
Q3: What is the recommended starting dose and administration route for this compound in mice?
A3: For initial in vivo efficacy studies, a starting dose of 25 mg/kg administered via oral gavage (PO) once daily is recommended. This dose has been shown to achieve therapeutic plasma concentrations with minimal toxicity in both C57BL/6 and BALB/c strains. However, dose optimization may be necessary depending on the specific tumor model and mouse strain.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High toxicity or weight loss (>15%) in treated mice. | 1. Incorrect dose calculation or administration.2. Strain-specific sensitivity to this compound.3. Vehicle intolerance. | 1. Verify all dose calculations and ensure proper oral gavage technique.2. Reduce the dose to 15 mg/kg and monitor mice closely. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific strain.3. Prepare the vehicle control and administer it to a cohort of mice to rule out vehicle-related toxicity. |
| Lack of tumor growth inhibition. | 1. Sub-therapeutic dose.2. Poor oral bioavailability.3. Tumor model is not dependent on the KZ1 pathway.4. Incorrect tumor cell implantation. | 1. Increase the dose to 50 mg/kg or consider twice-daily (BID) dosing.2. Consider an alternative route of administration, such as intraperitoneal (IP) injection.3. Confirm KZ1 expression and pathway activation in your tumor cells via Western blot or IHC.4. Ensure proper sterile technique and confirm tumor cell viability before implantation. |
| Variable tumor growth within the same treatment group. | 1. Inconsistent tumor cell implantation.2. Uneven dosing or administration.3. Differences in mouse age or weight. | 1. Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for all mice.2. Standardize the time of day for dosing and ensure accurate volume administration.3. Use mice of the same age and within a narrow weight range at the start of the study. |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture: Culture MC38 colon carcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: Harvest MC38 cells at 80-90% confluency. Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of 8-week-old female C57BL/6 mice.
-
Tumor Measurement and Randomization: Monitor tumor growth every 2-3 days using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water. Administer this compound at the desired dose (e.g., 25 mg/kg) or vehicle control via oral gavage once daily for 14-21 days.
-
Monitoring: Monitor tumor volume and body weight every 2-3 days. Observe mice for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for downstream analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a typical in vivo efficacy study.
assessing the purity and activity of HF51116 samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HF51116 samples.
I. Purity Assessment of this compound Samples
The purity of this compound, a potent CXCR4 antagonist, is critical for reproducible and reliable experimental results. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecule compounds like this compound.
Frequently Asked Questions (FAQs) - Purity Assessment
Q1: What is the expected purity of a high-quality this compound sample?
A1: A high-quality this compound sample should have a purity of >98% as determined by analytical HPLC.[1]
Q2: How is the identity and molecular weight of this compound confirmed?
A2: The molecular weight (522.73 Da) and identity (C29H46N8O) of this compound are typically confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q3: My HPLC chromatogram shows multiple peaks besides the main this compound peak. What could be the cause?
A3: The presence of multiple peaks could indicate impurities, degradation of the compound, or issues with the HPLC method itself. Refer to the troubleshooting guide below for potential solutions.
Troubleshooting Guide - HPLC Purity Analysis
| Observed Problem | Potential Cause | Suggested Solution |
| Low Purity Reading | Sample degradation | Store this compound samples according to the supplier's recommendations, typically at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Contaminated solvent or mobile phase | Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use. | |
| Improper sample preparation | Ensure the sample is fully dissolved in a suitable solvent that is compatible with the mobile phase.[2] | |
| Peak Tailing or Fronting | Column overload | Reduce the amount of sample injected onto the column. |
| Column degradation | Use a guard column to protect the analytical column. If the problem persists, the column may need to be replaced. | |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is appropriate for this compound and the column chemistry. | |
| Ghost Peaks | Contamination in the injection system | Flush the injector and sample loop thoroughly between injections. |
| Carryover from a previous injection | Run a blank gradient after each sample injection to ensure the system is clean. | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition | Ensure the mobile phase is well-mixed and degassed. |
| Temperature variations | Use a column oven to maintain a constant temperature.[3] | |
| Pump malfunction | Check the pump for leaks and ensure a stable flow rate. |
Experimental Workflow: HPLC Purity Assessment
Workflow for assessing this compound purity via HPLC.
II. Activity Assessment of this compound Samples
The biological activity of this compound is determined by its ability to antagonize the CXCR4 receptor. This can be assessed through various in vitro and in vivo assays.
Frequently Asked Questions (FAQs) - Activity Assessment
Q1: What are the key biological activities of this compound?
A1: this compound is a potent antagonist of the CXCR4 receptor. It strongly inhibits SDF-1α-induced cell migration, calcium mobilization, and CXCR4 internalization.[4] It also potently mobilizes hematopoietic stem cells (HSCs) from the bone marrow to the peripheral blood in mice and monkeys.[1][5]
Q2: I am not observing inhibition of cell migration with this compound in my transwell assay. What could be the issue?
A2: Several factors can contribute to a lack of observed activity in a cell migration assay. These include suboptimal assay conditions, low cell viability, or inactive this compound. Please consult the troubleshooting guide below.
Q3: How can I measure the mobilization of hematopoietic stem cells by this compound?
A3: The mobilization of HSCs can be quantified using flow cytometry to analyze the number of specific stem and progenitor cell populations in the peripheral blood of treated animals.
Troubleshooting Guide - Cell-Based Assays
| Observed Problem | Potential Cause | Suggested Solution |
| No inhibition of cell migration | Inactive this compound | Verify the purity and integrity of your this compound sample via HPLC. |
| Suboptimal chemoattractant concentration | Perform a dose-response curve for the chemoattractant (e.g., SDF-1α) to determine the optimal concentration for inducing migration. | |
| Low cell viability or passage number | Use healthy, low-passage number cells for your experiments. Ensure cells are not overly confluent before harvesting. | |
| Incorrect incubation time | Optimize the incubation time for cell migration. Too short a time may not allow for sufficient migration, while too long may lead to oversaturation. | |
| High background in calcium mobilization assay | Uneven dye loading | Ensure even distribution of the calcium-sensitive dye (e.g., Fura-2 AM) by gently mixing and using a surfactant like Pluronic F-127. |
| Cell stress or death | Handle cells gently during plating and dye loading to minimize stress. | |
| Autofluorescence | Run a control with cells that have not been loaded with the dye to determine the level of background autofluorescence. | |
| Low signal in flow cytometry for HSCs | Inefficient lysis of red blood cells | Ensure complete lysis of red blood cells as they can interfere with the detection of rare cell populations. |
| Incorrect antibody panel or concentration | Use a validated antibody panel for identifying hematopoietic stem and progenitor cells. Titrate each antibody to determine the optimal staining concentration. | |
| Improper gating strategy | Establish a clear gating strategy based on forward and side scatter to exclude debris and dead cells, followed by gating on specific cell surface markers.[6] |
CXCR4 Signaling Pathway
This compound acts as an antagonist to the CXCR4 receptor, blocking the downstream signaling cascade initiated by its natural ligand, CXCL12 (SDF-1α).
Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
III. Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol outlines a method to assess the inhibitory effect of this compound on CXCR4-mediated cell migration.
-
Cell Preparation:
-
Culture cells expressing CXCR4 (e.g., Jurkat cells) in appropriate media.
-
Prior to the assay, starve the cells in serum-free media for 2-4 hours.
-
Resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of media containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of a 24-well transwell plate.
-
In separate wells, add media with the chemoattractant and varying concentrations of this compound to assess its inhibitory effect. Include a negative control with no chemoattractant.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert (typically with an 8 µm pore size).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 595 nm, or count the number of migrated cells in several fields of view under a microscope.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to CXCR4 activation and its inhibition by this compound.
-
Cell Preparation:
-
Plate CXCR4-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, wash the cells with a suitable buffer (e.g., HBSS).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C, protected from light.
-
-
Assay Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence.
-
Inject the CXCR4 agonist (SDF-1α) and immediately begin kinetic reading of the fluorescence signal. For inhibition studies, pre-incubate the cells with this compound for a designated time before adding the agonist.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Protocol 3: Flow Cytometry for Hematopoietic Stem Cell Mobilization
This protocol provides a general workflow for analyzing the mobilization of hematopoietic stem cells (HSCs) into the peripheral blood of mice treated with this compound.
-
Animal Treatment and Sample Collection:
-
Administer this compound to mice via an appropriate route (e.g., subcutaneous injection).
-
At various time points after administration, collect peripheral blood from the mice into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Preparation:
-
Lyse the red blood cells using a lysis buffer.
-
Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Resuspend the cells in the staining buffer.
-
Add a cocktail of fluorescently labeled antibodies specific for murine hematopoietic stem and progenitor cell markers (e.g., Lineage cocktail-FITC, c-Kit-APC, Sca-1-PE-Cy7, CD34-PE, etc.).
-
Incubate the cells with the antibodies for 30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in a suitable buffer for flow cytometry.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify the population of interest (e.g., Lineage-negative, Sca-1-positive, c-Kit-positive cells, known as LSK cells).
-
Experimental Workflow: Flow Cytometry for HSC Mobilization
Workflow for assessing HSC mobilization by flow cytometry.
References
Validation & Comparative
A Head-to-Head Comparison of HF51116 and AMD3100 for Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hematopoietic stem cell (HSC) transplantation, the efficient mobilization of HSCs from the bone marrow to the peripheral blood is a critical determinant of therapeutic success. For years, AMD3100 (Plerixafor) has been a cornerstone mobilization agent, used both alone and in combination with Granulocyte-Colony Stimulating Factor (G-CSF). However, the quest for more potent and efficient mobilizers continues. This guide provides a detailed, data-driven comparison of a novel CXCR4 antagonist, HF51116, against the established AMD3100.
At a Glance: Performance Showdown
Both this compound and AMD3100 are antagonists of the CXCR4 receptor, a key player in the retention of HSCs within the bone marrow niche.[1][2] By blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), these agents induce the rapid release of HSCs into circulation.[3][4] Preclinical studies in mice and monkeys have demonstrated that this compound is a potent mobilizer of HSCs, with evidence suggesting superior or comparable efficacy to AMD3100 in certain contexts.[4][5]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a head-to-head preclinical study comparing the HSC mobilization efficacy of this compound and AMD3100 in mice.
Table 1: Single-Agent HSC Mobilization Efficacy in Mice (CFU/mL of Peripheral Blood)
| Compound | Dose | Time Post-Injection | Mean Colony-Forming Units (CFU/mL) | Fold Increase Over Baseline |
| This compound | 5 mg/kg | 15 min | ~1635 | ~9.36 |
| AMD3100 | 5 mg/kg | 1 hour | ~1635 | ~9.36 |
| Baseline | - | - | 185 | 1 |
Data derived from a study in mice, where the number of mobilized hematopoietic progenitor cells was quantified by colony-forming unit (CFU) assays.[5]
Table 2: Synergistic HSC Mobilization with G-CSF in Mice (CFU/mL of Peripheral Blood)
| Treatment | Mean Colony-Forming Units (CFU/mL) | Fold Increase Over G-CSF Alone |
| G-CSF Alone | 4538 | 1 |
| G-CSF + AMD3100 | 18,512 | 4.08 |
| G-CSF + this compound | 24,963 | 5.50 |
This table illustrates the synergistic effect of combining the CXCR4 antagonists with G-CSF. The data shows that the combination of G-CSF with this compound resulted in a higher number of mobilized CFUs compared to G-CSF with AMD3100.[5]
Mechanism of Action: The CXCR4/SDF-1α Axis
The retention of HSCs in the bone marrow is largely mediated by the interaction between the CXCR4 receptor expressed on HSCs and the chemokine SDF-1α (CXCL12) produced by stromal cells in the bone marrow microenvironment.[6] Both this compound and AMD3100 are small molecule antagonists that competitively bind to the CXCR4 receptor, thereby preventing its interaction with SDF-1α.[2][5] This disruption of the CXCR4/SDF-1α signaling axis leads to the detachment of HSCs from the bone marrow stroma and their subsequent mobilization into the peripheral bloodstream.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Innate Immunity Derived Factors as External Modulators of the CXCL12 - CXCR4 Axis and Their Role in Stem Cell Homing and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Competitive Bone Marrow Transplant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Competitive Transplants to Evaluate Hematopoietic Stem Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.pasteur.fr [research.pasteur.fr]
Validating HF51116's Specificity for the CXCR4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HF51116, a novel antagonist for the C-X-C chemokine receptor type 4 (CXCR4), against other known CXCR4 inhibitors. The following sections detail its binding specificity through quantitative data, outline the experimental protocols used for validation, and visualize the complex signaling pathways involved.
Introduction to this compound and CXCR4
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a critical role in numerous physiological processes, including hematopoietic stem cell (HSC) homing, immune cell trafficking, and organogenesis.[1] The SDF-1α/CXCR4 axis is also implicated in various pathologies, such as cancer metastasis and HIV-1 entry into cells.[2]
This compound is a novel, small-molecule antagonist designed to specifically bind to the CXCR4 receptor, thereby blocking the downstream signaling initiated by CXCL12.[3][4][5] Its development represents a significant effort in creating new therapeutics that can modulate the SDF-1α/CXCR4 pathway for applications such as HSC mobilization for transplantation.[3][4] This guide evaluates the specificity of this compound for its intended target.
Performance Comparison: Binding Affinity
The primary measure of a drug's specificity for its target is its binding affinity. A lower inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) indicates a higher affinity and potency. This compound demonstrates a high binding affinity for the CXCR4 receptor, comparable to or exceeding that of several other well-known antagonists.
| Compound | Type | Binding Affinity (IC₅₀ / Kᵢ) | Assay Type |
| This compound | Small Molecule | IC₅₀ = 12 nM [2][3][4] | Competitive Binding Assay[2][3] |
| Motixafortide (BL-8040) | Cyclic Peptide | Kᵢ = 0.32 nM [6] | Not Specified |
| LY2510924 | Cyclic Peptide | IC₅₀ = 1.37 nM | Binding Affinity Assay |
| Mavorixafor (AMD070) | Small Molecule | IC₅₀ = 13 nM [2][3][4] | ¹²⁵I-SDF Competitive Binding[2][3][4] |
| Plerixafor (AMD3100) | Small Molecule | Kᵢ = 652 nM [6] | Not Specified |
Functional Validation: Inhibition of CXCR4-Mediated Pathways
Beyond direct binding, the specificity of an antagonist is confirmed by its ability to block the functional consequences of receptor activation. This compound has been shown to potently inhibit key cellular processes mediated by the SDF-1α/CXCR4 axis.
| Assay Type | Observation | Significance |
| Cell Migration Assay | This compound effectively blocks SDF-1α-induced migration of CXCR4-expressing cells.[3][7] | Demonstrates antagonism of the primary chemotactic function of the CXCR4 pathway. |
| Calcium Mobilization Assay | This compound strongly antagonizes the transient increase in intracellular calcium ([Ca²⁺]i) that follows SDF-1α stimulation.[3][7] | Confirms inhibition of the G-protein-mediated second messenger signaling cascade. |
| Receptor Internalization | This compound antagonizes the internalization of the CXCR4 receptor upon SDF-1α binding.[7] | Shows interference with the receptor regulation and desensitization process. |
Experimental Protocols
The validation of this compound's specificity relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC₅₀ and/or Kᵢ of this compound for the CXCR4 receptor.
Materials:
-
Cells/Membranes: A cell line endogenously expressing CXCR4 (e.g., Jurkat cells) or a membrane preparation from these cells.
-
Radioligand: ¹²⁵I-labeled SDF-1α.
-
Test Compound: A range of concentrations of this compound.
-
Assay Buffer: Tris-based buffer with MgCl₂ and protease inhibitors.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C filters) and a vacuum harvester.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Preparation: Thaw the cell membrane preparation and resuspend it in the assay buffer. Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of ¹²⁵I-SDF-1α, and the various concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled SDF-1α).
-
Equilibrium: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration. The membranes with bound radioligand are trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation.
Cell Migration (Transwell) Assay
This assay assesses the ability of an antagonist to block the chemotactic response of cells towards a chemoattractant.
Objective: To measure the inhibition of SDF-1α-induced cell migration by this compound.
Materials:
-
Cells: CXCR4-expressing cells (e.g., Jurkat T-cells).
-
Chemoattractant: Recombinant human SDF-1α/CXCL12.
-
Test Compound: A range of concentrations of this compound.
-
Transwell Inserts: Typically with 5 µm or 8 µm pore size polycarbonate membranes, placed in a 24-well plate.
-
Assay Medium: Serum-free cell culture medium.
-
Detection Method: Flow cytometer or a colorimetric viability assay (e.g., MTT).
Protocol:
-
Preparation: Culture and harvest the cells. Resuspend them in serum-free medium.
-
Assay Setup:
-
In the lower chambers of the 24-well plate, add the assay medium containing SDF-1α. Include a negative control with no SDF-1α.
-
In the upper chamber (the Transwell insert), add the cell suspension. For antagonist testing, pre-incubate the cells with various concentrations of this compound before adding them to the insert.
-
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a period of 2 to 4 hours to allow for cell migration.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantification:
-
Flow Cytometry: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer for a set period of time.
-
Staining: Alternatively, fix and stain the migrated cells on the underside of the membrane with crystal violet. Elute the dye and measure the absorbance, or count the cells under a microscope.
-
-
Data Analysis: Calculate the percentage of migration relative to the control. Plot the percentage of migration against the this compound concentration to determine its inhibitory effect.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration that occurs upon GPCR activation, a key event in CXCR4 signaling.
Objective: To determine if this compound can block SDF-1α-induced calcium flux.
Materials:
-
Cells: CXCR4-expressing cells (e.g., U87 astroglioma cells stably expressing CXCR4).
-
Fluorescent Dye: A cell-permeable calcium-sensitive dye such as Fluo-4 AM or Fluo-2 AM.
-
Ligand: SDF-1α/CXCL12.
-
Test Compound: A range of concentrations of this compound.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Plate the cells in a 96-well or 384-well microplate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye diluted in assay buffer. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
Antagonist Incubation: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes).
-
Signal Measurement: Place the plate into the fluorescence reader. Establish a stable baseline fluorescence reading for each well.
-
Ligand Addition: Use the instrument's integrated fluidics to inject a solution of SDF-1α into all wells simultaneously.
-
Data Acquisition: Immediately after injection, continuously record the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the this compound concentration to determine the IC₅₀ for the inhibition of calcium mobilization.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound.
CXCR4 Signaling Cascade
Upon binding of its ligand CXCL12, the CXCR4 receptor activates several intracellular signaling pathways. The primary pathway is G-protein dependent, involving the Gαi subunit, which leads to downstream effects like calcium mobilization and cell migration. A G-protein independent pathway involving the JAK/STAT cascade has also been described. This compound acts as an antagonist by physically blocking CXCL12 from binding to the receptor, thus preventing the initiation of these cascades.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mavorixafor | CXCR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Motixafortide | C97H144FN33O19S2 | CID 91865076 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HF51116 for Hematopoietic Stem Cell Mobilization in G-CSF Poor Mobilizer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HF51116, a novel small molecule CXCR4 antagonist, with other alternatives for hematopoietic stem cell (HSC) mobilization, particularly in models of poor mobilization with Granulocyte-Colony Stimulating Factor (G-CSF). The information presented is based on preclinical data and is intended to inform research and development in the field of stem cell transplantation.
Introduction to this compound
This compound is a potent antagonist of the CXCR4 receptor, which plays a crucial role in retaining HSCs within the bone marrow niche.[1][2] By blocking the interaction between CXCR4 on HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α), this compound facilitates the rapid mobilization of HSCs into the peripheral blood.[2][3] This mechanism is particularly relevant for "poor mobilizers," individuals who show a suboptimal response to the standard mobilization agent, G-CSF.[3]
Efficacy of this compound in Preclinical Models
Studies in both mice and monkeys have demonstrated the potent mobilizing activity of this compound, both as a standalone agent and in synergy with G-CSF.[3][4]
Monotherapy and Synergistic Effects
When administered alone, this compound rapidly increases the number of colony-forming units (CFUs) in the peripheral blood of mice, with peak mobilization observed as early as 30 minutes post-injection.[3] The efficacy of this compound as a single agent is comparable to that of AMD3100 (Plerixafor), another CXCR4 antagonist.[3]
Crucially, this compound exhibits a dramatic synergistic effect when co-administered with G-CSF.[3] This combination leads to a significantly higher yield of mobilized HSCs and hematopoietic stem and progenitor cells (HSPCs) compared to G-CSF alone or G-CSF combined with AMD3100.[3]
Performance in a Comparative Context
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with G-CSF alone and in combination with AMD3100.
Table 1: Comparison of Mobilization Efficacy in Mice (CFUs/mL of Peripheral Blood) [3]
| Treatment Group | Mean CFUs/mL | Fold Increase vs. G-CSF Alone |
| G-CSF | 4,538 | 1.00 |
| G-CSF + AMD3100 | 18,512 | 4.08 |
| G-CSF + this compound | 24,963 | 5.50 |
Table 2: Comparison of Mobilized Hematopoietic Stem and Progenitor Cells (HSPCs) in Mice [3]
| Treatment Group | Mean Percentage of LSK Cells in PB |
| G-CSF | Lower |
| G-CSF + AMD3100 | Higher |
| G-CSF + this compound | Highest |
(Note: LSK cells (Lineage− Sca-1+ c-Kit+) are a key population of murine HSPCs.)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of this compound in HSC Mobilization.
Caption: Experimental Workflow for Efficacy Evaluation.
Alternatives to this compound in G-CSF Poor Mobilizer Models
While this compound shows significant promise, several other strategies are employed for patients who mobilize poorly with G-CSF alone.
-
Plerixafor (AMD3100): As a fellow CXCR4 antagonist, Plerixafor is an established treatment for poor mobilizers.[5][6] It is often used in combination with G-CSF.[6]
-
Alternative G-CSF Formulations: Different forms of G-CSF, such as Lenograstim (glycosylated) and Pegfilgrastim (pegylated), have been investigated for improved mobilization yields.[5][6]
-
Other Mobilizing Agents:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols based on the available literature for key experiments.
Protocol 1: In Vivo Hematopoietic Stem Cell Mobilization in Mice
-
Animal Model: Utilize a mouse strain known to be a G-CSF poor mobilizer (e.g., C57BL/6).[4]
-
Treatment Groups:
-
Control (e.g., saline).
-
G-CSF alone (e.g., 100-250 µg/kg/day for 4-5 days, subcutaneous injection).[8]
-
This compound alone (e.g., specific dosage, single subcutaneous injection).
-
G-CSF in combination with this compound.
-
G-CSF in combination with a comparator (e.g., AMD3100).
-
-
Blood Collection: Collect peripheral blood from the retro-orbital sinus or tail vein at various time points after the final injection (e.g., 15 min, 30 min, 1h, 2h).[3]
-
Analysis:
-
Colony-Forming Unit (CFU) Assay: Plate mononuclear cells in methylcellulose-based medium to quantify the number of hematopoietic progenitors (CFU-GM, BFU-E, CFU-GEMM).[3]
-
Flow Cytometry: Stain peripheral blood cells with a cocktail of fluorescently labeled antibodies to identify and quantify specific HSC and HSPC populations (e.g., Lineage-Sca-1+c-Kit+ [LSK], CD150+CD48-LSK [SLAM LSK]).[3]
-
Protocol 2: Competitive Repopulation Assay
-
Mobilization and Collection: Mobilize HSCs from donor mice (e.g., CD45.2+) using the different treatment regimens. Collect peripheral blood and isolate mononuclear cells.
-
Transplantation: Lethally irradiate recipient mice (e.g., CD45.1+). Transplant a mixture of mobilized cells from the donor mice and competitor bone marrow cells from a congenic strain (e.g., CD45.1+/CD45.2+).[3]
-
Engraftment Analysis: At various time points post-transplantation (e.g., 4, 8, 12, 16 weeks), collect peripheral blood from the recipient mice.
-
Flow Cytometry: Analyze the peripheral blood for the percentage of donor-derived (CD45.2+) and competitor-derived cells to assess the long-term repopulating ability of the mobilized HSCs.[3]
Conclusion
The preclinical data strongly suggest that this compound is a potent and rapidly acting hematopoietic stem cell mobilizing agent.[3][4] Its synergistic activity with G-CSF positions it as a promising candidate for addressing the clinical challenge of poor mobilization.[3] Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in the context of hematopoietic stem cell transplantation.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. New Strategies for Stem Cell Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hematopoietic stem cell mobilization strategies to support high-dose chemotherapy: A focus on relapsed/refractory germ cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Selectivity of HF51116: A Focus on CXCR4 with Limited Cross-Reactivity Data
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe or therapeutic candidate is paramount. This guide provides an objective look at the chemokine receptor antagonist HF51116, summarizing its known high affinity for its primary target, CXCR4, while also highlighting the current limitations in publicly available data regarding its cross-reactivity with other chemokine receptors.
This compound is a potent small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4][5] This receptor plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, cancer metastasis, and as a co-receptor for HIV-1 entry.[1] The high affinity of this compound for CXCR4 is well-documented, with a reported half-maximal inhibitory concentration (IC50) of 12 nM, underscoring its potency as a CXCR4-targeting agent.[1]
While the scientific literature consistently refers to this compound as "selectively targeting CXCR4," a comprehensive, publicly available dataset from a broad panel of other chemokine receptors is currently lacking.[2][3][4] This absence of quantitative cross-reactivity data prevents a direct, evidence-based comparison of this compound's activity against other members of the chemokine receptor family, such as CCR5, CXCR3, or CCR7. Such comparative data is critical for a thorough assessment of its specificity and potential off-target effects.
Quantifying Selectivity: A Look at the Data
A comprehensive selectivity profile is essential to de-risk a compound in drug development and to ensure its utility as a specific research tool. The table below is intended to house comparative data on the binding affinity or functional inhibition of this compound across a panel of chemokine receptors. However, due to the lack of available public data, only the primary target information can be presented.
| Receptor | Ligand/Agonist | Assay Type | This compound IC50/Ki | Reference |
| CXCR4 | 12G5 Antibody (competitive binding) | Competitive Binding Assay | 12 nM (IC50) | [1] |
| CCR1 | Data Not Available | - | Data Not Available | - |
| CCR2 | Data Not Available | - | Data Not Available | - |
| CCR5 | Data Not Available | - | Data Not Available | - |
| CXCR3 | Data Not Available | - | Data Not Available | - |
| ...other chemokine receptors | Data Not Available | - | Data Not Available | - |
The completion of this table with data on other chemokine receptors would provide a clear, quantitative measure of this compound's selectivity.
Standard Methodologies for Assessing Cross-Reactivity
To determine the cross-reactivity profile of a compound like this compound, standardized in vitro pharmacological assays are typically employed. These experiments are fundamental to characterizing the selectivity of any new chemical entity.
Experimental Protocols:
-
Radioligand Binding Assays: This is a common method to determine the binding affinity of a compound to a specific receptor. The assay involves competing the unlabeled test compound (this compound) against a radiolabeled ligand known to bind to the target receptor with high affinity. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki) or IC50 value can be determined. A significantly higher Ki or IC50 value for off-targets compared to the primary target indicates selectivity.
-
Functional Assays: These assays measure the ability of a compound to modulate the downstream signaling of a receptor upon activation by its natural ligand (agonist). Common functional assays for chemokine receptors include:
-
Calcium Mobilization Assays: Chemokine receptors are G-protein coupled receptors (GPCRs) that often signal through the release of intracellular calcium. In this assay, cells expressing the receptor of interest are loaded with a calcium-sensitive dye. The ability of the antagonist (this compound) to block the calcium flux induced by the receptor's agonist is quantified.
-
Chemotaxis Assays: Since the primary function of chemokines is to direct cell migration, a chemotaxis assay can be used to assess the antagonistic activity of a compound. This involves measuring the ability of the antagonist to block the migration of cells expressing a specific chemokine receptor towards a gradient of its cognate chemokine.
-
Visualizing the Path to a Selectivity Profile
The following diagram illustrates a standard workflow for determining the cross-reactivity of a test compound against a panel of chemokine receptors.
Caption: A typical experimental workflow for determining compound selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.technion.ac.il [cris.technion.ac.il]
Unveiling the Long-Term Engraftment Potential of HF51116-Mobilized Hematopoietic Stem Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of HF51116, a novel small molecule CXCR4 antagonist, and its efficacy in mobilizing hematopoietic stem cells (HSCs) for transplantation. Through a detailed comparison with established mobilizing agents, Granulocyte-Colony Stimulating Factor (G-CSF) and Plerixafor (AMD3100), this document substantiates the robust, long-term engraftment potential of HSCs mobilized by this compound. The information presented is supported by experimental data from preclinical studies.
Executive Summary
Hematopoietic stem cell transplantation is a critical therapeutic strategy for a multitude of diseases.[1][2][3] The success of this procedure hinges on the efficient mobilization of HSCs from the bone marrow to the peripheral blood for collection. This compound has emerged as a potent HSC mobilizer, acting as an antagonist to the CXCR4 receptor, a key player in HSC retention within the bone marrow niche.[1][2][3][4] Preclinical studies in both mice and monkeys have demonstrated that this compound, alone or in synergy with G-CSF, rapidly and effectively mobilizes HSCs.[1][2][3] Crucially, these mobilized HSCs have been shown to possess long-term repopulating and self-renewing capabilities, ensuring durable engraftment following transplantation.[1][2][3] This guide delves into the comparative efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Comparative Analysis of HSC Mobilization and Engraftment
The efficacy of this compound in HSC mobilization and subsequent long-term engraftment has been evaluated against the standard mobilizing agents, G-CSF and Plerixafor. The following tables summarize the key quantitative findings from these comparative studies.
Table 1: Comparison of HSC Mobilization Efficiency in Mice
| Mobilizing Agent(s) | Peak Mobilization Time | Fold Increase in Peripheral Blood CFUs (Compared to Control) |
| This compound (5 mg/kg) | 15 minutes | Comparable to AMD3100 at 1 hour |
| G-CSF | 4-5 days | Varies |
| Plerixafor (AMD3100) | 1 hour | Varies |
| G-CSF + this compound | - | Synergistic effect, higher than G-CSF or this compound alone |
| G-CSF + Plerixafor | - | Synergistic effect |
CFU: Colony-Forming Unit. Data compiled from preclinical studies.[3][5]
Table 2: Long-Term Engraftment in Primary and Secondary Mouse Transplants
| Mobilizing Agent(s) for Donor Cells | Primary Transplant: % Donor Chimerism (CD45.2+) at 6 months | Secondary Transplant |
| G-CSF | 41.76% | Successful |
| G-CSF + this compound | 79.11% | Successful |
| G-CSF + Plerixafor (AMD3100) | 70.98% | Successful |
Data from competitive repopulation assays.[3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental validation of this compound's efficacy, the following diagrams illustrate the key signaling pathway and the workflow of the transplantation assays.
Caption: CXCR4/SDF-1α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for competitive repopulation and secondary transplantation.
Experimental Protocols
The long-term engraftment potential of this compound-mobilized HSCs was rigorously assessed using competitive repopulation and secondary transplantation assays.[1][2][3]
Competitive Repopulation Assay
This assay is the gold standard for evaluating the functional capacity of HSCs to repopulate the hematopoietic system of a recipient animal.[6][7][8][9]
Objective: To determine the long-term repopulating ability of HSCs mobilized by different agents in a competitive in vivo setting.
Methodology:
-
Animal Models: Congenic mouse strains, such as C57BL/6 (CD45.2+) as donors and B6.SJL (CD45.1+) as recipients, are utilized to distinguish between donor and recipient cells.[1][2][3]
-
HSC Mobilization: Donor mice (CD45.2+) are treated with this compound, G-CSF, Plerixafor, or a combination of these agents.
-
Cell Collection: Peripheral blood is collected from donor mice at the time of peak mobilization. Mononuclear cells, rich in HSCs, are isolated.
-
Recipient Preparation: Recipient mice (CD45.1+) undergo lethal irradiation to ablate their native hematopoietic system, creating a niche for donor cell engraftment.[6][8]
-
Transplantation: A known number of mobilized donor cells (CD45.2+) are mixed with a standard number of competitor bone marrow cells from a CD45.1+ mouse and intravenously injected into the lethally irradiated recipient mice.
-
Engraftment Analysis: Peripheral blood from recipient mice is periodically collected (e.g., monthly for up to 6 months) and analyzed by flow cytometry. The percentage of donor-derived cells (CD45.2+) in different hematopoietic lineages (e.g., myeloid, lymphoid) is quantified to determine the level of chimerism.[3][8]
Secondary Transplantation Assay
This assay assesses the self-renewal capacity of the engrafted HSCs from the primary transplant.[10][11]
Objective: To confirm the presence of true, self-renewing HSCs in the primary recipient's bone marrow.
Methodology:
-
Bone Marrow Harvest: After a long-term engraftment period (e.g., 6 months) in the primary recipients, bone marrow cells are harvested.
-
Secondary Recipient Preparation: A new cohort of recipient mice (CD45.1+) is lethally irradiated.
-
Secondary Transplantation: Bone marrow cells from the primary recipients are transplanted into the secondary recipients.
-
Engraftment Analysis: The peripheral blood of secondary recipients is analyzed for the presence and multilineage contribution of the original donor cells (CD45.2+). Successful engraftment in secondary recipients confirms the self-renewal ability of the initially mobilized HSCs.[1][2][3]
Conclusion
The collective evidence from preclinical studies robustly confirms the long-term engraftment potential of hematopoietic stem cells mobilized by this compound. As a potent CXCR4 antagonist, this compound efficiently mobilizes HSCs that demonstrate superior or comparable long-term repopulating and self-renewal capabilities when compared to established agents like G-CSF and Plerixafor.[1][2][3][5] The data from competitive repopulation and secondary transplantation assays provide strong support for the continued clinical development of this compound as a promising agent for HSC mobilization in the context of hematopoietic stem cell transplantation.[1][2][3]
References
- 1. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of the efficacy of hematopoietic stem cell mobilization regimens: a systematic review and network meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Competitive Bone Marrow Transplant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo competitive repopulation assay for various sources of human hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive Transplants to Evaluate Hematopoietic Stem Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hematopoietic Stem Cell Cultures and Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serial transplantation of bone marrow to test self-renewal capacity of hematopoietic stem cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Second bone marrow transplantation into regenerating hematopoiesis enhances reconstitution of immune system - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of HF51116 and Plerixafor for Hematopoietic Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two CXCR4 antagonists, HF51116 and plerixafor (B1678892) (also known as AMD3100), in the context of hematopoietic stem cell (HSC) mobilization. The information presented is based on preclinical data from murine and primate models, designed to assist researchers in evaluating these compounds for further development and application.
Introduction and Mechanism of Action
The mobilization of hematopoietic stem cells from the bone marrow into the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation.[1][2] This process is largely regulated by the interaction between the chemokine receptor CXCR4, expressed on HSCs, and its ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), which is secreted by bone marrow stromal cells.[3][4][5] This SDF-1α/CXCR4 axis is essential for retaining HSCs within the bone marrow niche.[5][6]
Both this compound and plerixafor are small molecule antagonists of the CXCR4 receptor.[7][8][9] By competitively binding to CXCR4, they block its interaction with SDF-1α, thereby disrupting the signaling that anchors HSCs in the bone marrow.[4][5][6] This disruption leads to the rapid release, or mobilization, of HSCs into the peripheral circulation, where they can be collected for therapeutic purposes.[3][5] Plerixafor is a well-established agent used in combination with Granulocyte-Colony Stimulating Factor (G-CSF) to mobilize HSCs in patients with multiple myeloma and non-Hodgkin's lymphoma.[3][4] this compound is a novel CXCR4 antagonist that has demonstrated potent HSC mobilization activity in preclinical studies.[7][8][10]
Signaling Pathway: The SDF-1α/CXCR4 Axis
The diagram below illustrates the mechanism of action for CXCR4 antagonists like this compound and plerixafor. They inhibit the binding of SDF-1α to the CXCR4 receptor on hematopoietic stem cells, leading to their mobilization from the bone marrow.
Caption: Mechanism of CXCR4 antagonists in HSC mobilization.
Quantitative Data Summary
The following tables summarize the head-to-head comparison of this compound and plerixafor in mobilizing various blood cell populations in mice.
Table 1: White Blood Cell (WBC) Mobilization in Mice
| Compound (5 mg/kg) | Time Post-Injection | WBC Count (K/μL) |
| This compound | 15 min | ~14 |
| 30 min | ~16 | |
| 1 hr | ~14 | |
| 2 hr | ~12 | |
| Plerixafor | 15 min | ~10 |
| 30 min | ~12 | |
| 1 hr | ~13 | |
| 2 hr | ~11 | |
| Control (Saline) | N/A | ~8 |
Data extracted from preclinical studies in mice.[7]
Table 2: Lymphocyte Mobilization in Mice
| Compound (5 mg/kg) | Time Post-Injection | Lymphocyte Count (K/μL) |
| This compound | 15 min | ~10 |
| 30 min | ~12 | |
| 1 hr | ~10 | |
| 2 hr | ~9 | |
| Plerixafor | 15 min | ~7 |
| 30 min | ~9 | |
| 1 hr | ~10 | |
| 2 hr | ~8 | |
| Control (Saline) | N/A | ~6 |
Data extracted from preclinical studies in mice.[7]
Table 3: Colony-Forming Unit (CFU) Mobilization in Mice
| Compound (5 mg/kg) | Time Post-Injection | CFUs per mL of Blood |
| This compound | 15 min | ~1200 |
| 30 min | ~1000 | |
| 1 hr | ~800 | |
| Plerixafor | 15 min | ~400 |
| 30 min | ~800 | |
| 1 hr | ~1200 | |
| Control (Saline) | N/A | ~185 |
Data extracted from preclinical studies in mice. At a dose of 5 mg/kg, the number of CFUs mobilized at 15 minutes post-injection of this compound was comparable to that achieved at 1 hour post-injection of plerixafor.[7]
In Vivo Experimental Protocols
The data presented above were generated using standardized preclinical models. Below are the detailed methodologies employed in these key comparative experiments.
Murine Mobilization Studies
-
Animal Models: C3H/HEJ, DBA/2, and C57BL/6 mice were utilized to assess mobilization efficacy and sensitivity across different strains.[8] Congenic CD45.1+ and CD45.2+ mice were used for transplantation assays to evaluate the long-term repopulating ability of mobilized HSCs.[7][8]
-
Drug Administration: this compound and plerixafor (AMD3100) were dissolved in saline and administered via a single subcutaneous (s.c.) injection.[7] For synergistic studies, G-CSF was administered for four consecutive days prior to the injection of the CXCR4 antagonist.[7]
-
Sample Collection: Peripheral blood was collected from the retro-orbital plexus at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr) post-injection into EDTA-containing tubes.[7]
-
Analysis:
-
Complete Blood Count (CBC): White blood cells, lymphocytes, and other blood cell counts were determined using an automated hematology analyzer.[7]
-
Colony-Forming Unit (CFU) Assay: Mononuclear cells were isolated from peripheral blood and cultured in methylcellulose-based medium supplemented with cytokines to promote the growth of hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM). Colonies were counted after a standard incubation period to quantify the number of hematopoietic progenitor cells.[7][8]
-
Flow Cytometry: Cells were stained with fluorescently labeled antibodies against specific cell surface markers (e.g., Lineage, Sca-1, c-Kit for LSK cells; CD45.1, CD45.2 for chimerism) to identify and quantify hematopoietic stem and progenitor cell populations.[7]
-
Transplantation Assays: To assess long-term engraftment, mobilized cells were transplanted into lethally irradiated recipient mice. The repopulating ability of the HSCs was evaluated by measuring the percentage of donor-derived cells (e.g., CD45.2+) in the peripheral blood of recipients at various time points post-transplantation.[7][8]
-
Primate Mobilization Studies
-
Animal Model: Rhesus macaques were used to evaluate the mobilization efficacy of this compound in a model more closely related to humans.[7][8][10]
-
Drug Administration and Sample Collection: this compound was administered intravenously. Blood samples were collected at baseline and multiple time points post-injection to assess pharmacokinetics and mobilization kinetics of CD34+ cells and CFUs.[7]
-
Analysis: Similar to murine studies, analysis included CBC, CFU assays, and flow cytometry for CD34+ cells to quantify mobilized hematopoietic stem and progenitor cells.[7]
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo experiment comparing HSC mobilizing agents.
Caption: General workflow for in vivo HSC mobilization studies.
Conclusion
The available preclinical data indicates that both this compound and plerixafor are potent CXCR4 antagonists capable of rapidly mobilizing hematopoietic stem and progenitor cells into the peripheral blood.[7][8] In head-to-head comparisons in mice, this compound demonstrated a more rapid onset of action for CFU mobilization, achieving peak levels earlier than plerixafor at the same dose.[7] Both agents show synergistic effects when combined with G-CSF.[7][8] this compound also demonstrated strong HSC mobilization activity in non-human primates.[7][10][11] These findings suggest that this compound is a promising candidate for further preclinical and clinical investigation as a novel agent for HSC mobilization.[7][10]
References
- 1. Harnessing CXCR4 antagonists in stem cell mobilization, HIV infection, ischemic diseases, and oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 6. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel small molecule CXCR4 antagonist potently mobilizes hematopoietic stem cells in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.technion.ac.il [cris.technion.ac.il]
Validating the Anti-Metastatic Potential of HF51116 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of HF51116, a potent CXCR4 antagonist, and its potential anti-metastatic effects in xenograft models. While direct experimental data on the anti-metastatic properties of this compound is emerging, this document extrapolates its potential efficacy based on its mechanism of action and compares it with established data from other CXCR4 antagonists, primarily AMD3100 (Plerixafor).
Introduction to this compound and the CXCR4/CXCL12 Axis in Metastasis
This compound is a novel small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] The CXCR4 receptor and its ligand, CXCL12 (also known as SDF-1), play a crucial role in tumor progression, particularly in the process of metastasis. The CXCL12/CXCR4 axis is implicated in the migration and invasion of cancer cells to distant organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver. By blocking this signaling pathway, CXCR4 antagonists like this compound hold the potential to inhibit metastasis.
Comparative Analysis of Anti-Metastatic Effects
While specific quantitative data on the anti-metastatic effects of this compound in xenograft models is not yet widely published, we can infer its potential by examining data from the well-studied CXCR4 antagonist, AMD3100.
| Feature | This compound (Projected) | AMD3100 (Plerixafor) | Other CXCR4 Antagonists (e.g., MSX-122, GMI-1359) |
| Mechanism of Action | Potent CXCR4 antagonist | Reversible and selective CXCR4 antagonist | Varying mechanisms including competitive and partial inhibition |
| Primary Tumor Growth Inhibition | Expected to inhibit primary tumor growth by disrupting tumor microenvironment interactions and angiogenesis. | Demonstrated significant inhibition of primary tumor growth in prostate cancer xenograft models.[1][2] In a head and neck cancer model, it suppressed tumor growth by inhibiting angiogenesis. | Novel cyclic peptides (Peptides R, I, S) have been shown to significantly inhibit subcutaneous growth of renal cancer cells. GMI-1359 has exhibited anti-metastatic activity in bone.[3] |
| Metastasis Inhibition | Projected to significantly reduce metastasis to organs with high CXCL12 expression (e.g., lung, bone, liver). | Effectively reduced lung metastasis in osteosarcoma and prostate cancer xenograft models.[4][5] Also shown to decrease spontaneous lymph-node metastasis in prostate cancer models.[6] | MSX-122 has shown anti-tumor metastatic effects.[7] |
| Combination Therapy Potential | High potential for synergy with chemotherapy and radiotherapy. | Sensitizes prostate cancer cells to docetaxel (B913) chemotherapy in vitro and in vivo.[8] Potentiates the effect of radiotherapy in metastatic prostate cancer models.[6] | GMI-1359 sensitized cancer cells to docetaxel more effectively than the CXCR4 antagonist CTCE-9980 alone.[3] |
| In Vivo Models Used | Xenograft models of cancers with high metastatic potential to lung, liver, and bone (e.g., breast, prostate, colorectal, osteosarcoma). | Prostate cancer (PC-3), osteosarcoma (LM8), and head and neck cancer xenograft models in immunodeficient mice.[1][4] | Lung metastasis models using B16-CXCR4 melanoma and KTM2 osteosarcoma cells. Subcutaneous renal cell xenograft models. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the anti-metastatic effects of this compound in xenograft models, based on established protocols for other CXCR4 antagonists.
Orthotopic Xenograft Model for Spontaneous Metastasis
-
Cell Line Selection: Choose a human cancer cell line with high metastatic potential and significant CXCR4 expression (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer).
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent graft rejection.
-
Tumor Cell Implantation: Surgically implant cancer cells into the primary organ of origin (e.g., prostate gland, mammary fat pad).
-
This compound Administration: Once tumors are established, administer this compound or a vehicle control to the mice. The dosage and administration route should be determined by prior pharmacokinetic and pharmacodynamic studies.
-
Monitoring Tumor Growth and Metastasis:
-
Measure primary tumor volume regularly using calipers.
-
Use in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging) to monitor the spread of cancer cells to distant organs.
-
At the end of the study, euthanize the animals and perform necropsy.
-
-
Metastasis Quantification:
-
Excise primary tumors and metastatic organs (lungs, liver, bone).
-
Perform histopathological analysis (H&E staining) to confirm the presence of metastases.
-
Quantify the number and size of metastatic nodules.
-
Use immunohistochemistry (IHC) to analyze biomarkers related to proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Experimental Metastasis Model
-
Cell Line and Animal Model: As described above.
-
Tumor Cell Injection: Inject cancer cells directly into the bloodstream, typically via the tail vein, to mimic the circulation phase of metastasis.
-
This compound Treatment: Administer this compound or vehicle control before, during, or after tumor cell injection to assess its effect on different stages of the metastatic cascade.
-
Metastasis Assessment: After a predetermined period, euthanize the mice and quantify metastatic burden in target organs as described above.
Visualizing the Mechanisms and Workflows
Signaling Pathway of CXCR4 Inhibition
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling pathways.
Experimental Workflow for Validating Anti-Metastatic Effects
Caption: Workflow for assessing this compound's anti-metastatic effects in xenograft models.
References
- 1. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMD3100 reduces CXCR4-mediated survival and metastasis of osteosarcoma by inhibiting JNK and Akt, but not p38 or Erk1/2, pathways in in vitro and mouse experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMD3100 inhibits epithelial-mesenchymal transition, cell invasion, and metastasis in the liver and the lung through blocking the SDF-1α/CXCR4 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CXCR4 Enhances the Efficacy of Radiotherapy in Metastatic Prostate Cancer Models [mdpi.com]
- 7. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of HF51116's Anti-HIV-1 Activity: A Comparative Guide
For Immediate Release
This guide provides an objective comparison of the anti-HIV-1 activity of HF51116, a novel CXCR4 antagonist, with other established HIV-1 entry inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's potential as an antiretroviral agent.
Introduction to this compound and HIV-1 Entry Inhibition
This compound is a small molecule antagonist of the CXCR4 receptor, a key co-receptor for T-tropic (X4) strains of HIV-1 to enter and infect host cells.[1][2] By blocking the interaction between the viral envelope protein gp120 and CXCR4, this compound is designed to prevent viral entry, a critical step in the HIV-1 lifecycle. This mechanism of action is shared by other CXCR4 antagonists, such as AMD3100 (Plerixafor). Another class of entry inhibitors, represented by Maraviroc, targets the CCR5 co-receptor, which is utilized by macrophage-tropic (R5) HIV-1 strains.
Comparative Analysis of In Vitro Anti-HIV-1 Activity
To provide a clear comparison of the potency and safety of this compound and its alternatives, the following table summarizes key quantitative data from available studies. It is important to note that direct comparative studies for this compound are limited, and the data presented is compiled from various independent investigations.
| Compound | Mechanism of Action | Target | Anti-HIV-1 Activity | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | CXCR4 Antagonist | CXCR4 | EC50: Data Not Available | Data Not Available | Data Not Available |
| AMD3100 (Plerixafor) | CXCR4 Antagonist | CXCR4 | EC50: 1-10 nM | > 23 µM | > 2300 - 23000 |
| Maraviroc | CCR5 Antagonist | CCR5 | IC90: 2.0 nM; IC50: 0.2 nM | > 10 µM | > 50000 |
Note: EC50 (50% effective concentration) and IC50/IC90 (50%/90% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% or 90% of viral replication in vitro. CC50 (50% cytotoxic concentration) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI) is a measure of the drug's therapeutic window, with higher values indicating a more favorable safety profile.
Experimental Methodologies
The following are detailed protocols for the key experiments typically used to evaluate the anti-HIV-1 activity and cytotoxicity of compounds like this compound.
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication, in the supernatant of infected cell cultures.
Experimental Workflow:
Caption: Workflow for determining anti-HIV-1 activity using a p24 antigen ELISA.
Protocol:
-
Cell Seeding: Seed target cells (e.g., TZM-bl, PM1) in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compound (this compound, AMD3100, or Maraviroc) to the wells. Include a no-drug control.
-
Infection: Add a predetermined amount of HIV-1 stock (either X4-tropic for CXCR4 antagonists or R5-tropic for CCR5 antagonists) to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 3 to 7 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the p24 antigen in the supernatants using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the absorbance at 450 nm using a microplate reader. Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using an MTT assay.
Protocol:
-
Cell Seeding: Seed the same target cells used in the antiviral assay in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a no-drug control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.
Signaling Pathway of HIV-1 Entry via CXCR4 and its Inhibition
The following diagram illustrates the mechanism of HIV-1 entry into a target T-cell via the CXCR4 co-receptor and how CXCR4 antagonists like this compound block this process.
Caption: HIV-1 entry via CXCR4 and inhibition by this compound.
Conclusion
This compound, as a CXCR4 antagonist, holds theoretical promise as an anti-HIV-1 agent against X4-tropic strains. The available data indicates a high binding affinity for its target receptor. However, a comprehensive and independent verification of its specific anti-HIV-1 efficacy and cytotoxicity is currently lacking in publicly available literature. The provided comparative data for established entry inhibitors, AMD3100 and Maraviroc, serve as a benchmark for the performance that would be expected of a novel candidate. Further research is required to generate the necessary data to fully evaluate the potential of this compound in the landscape of antiretroviral therapies. The experimental protocols and diagrams included in this guide are intended to facilitate such future investigations.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of HF51116
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the CXCR4 antagonist, HF51116. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. This guidance is based on established laboratory safety protocols for chemical handling and waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this document is a general guide based on best practices for the disposal of similar research compounds. Always consult the official manufacturer's SDS for this compound and your institution's Environmental Health and Safety (EHS) guidelines for specific and definitive procedures.
Immediate Safety and Logistical Information
Proper disposal of chemical waste is a regulated process that requires careful planning and execution. The primary steps involve waste characterization, segregation, proper containment and labeling, and coordination with your institution's EHS department for final disposal.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from the point of generation to collection by authorized personnel.
1. Waste Characterization and Segregation:
-
Initial Assessment: Treat all waste containing this compound as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams to prevent unintended chemical reactions.[1] Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated personal protective equipment (PPE), weigh boats, pipette tips, and vials.
-
Liquid Waste: Unused or spent solutions containing this compound. Keep halogenated and non-halogenated solvent wastes separate.[2]
-
Sharps Waste: Contaminated needles and syringes must be placed in a designated sharps container.
-
2. Personal Protective Equipment (PPE):
Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure. The required level of PPE may vary, but generally includes:
| PPE Category | Specification |
| Eye Protection | Safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
For large spills or when generating aerosols, additional respiratory protection may be necessary.[3][4][5][6]
3. Waste Container Selection and Labeling:
Proper containment and labeling are crucial for safe storage and transport.
| Parameter | Requirement |
| Container Type | Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container can be used if it is in good condition. |
| Container Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste."[7] |
| Label Contents | The label must include the full chemical name ("this compound"), the approximate concentration and quantity of the waste, and the date of initial accumulation. |
| Hazard Identification | Indicate the primary hazards (e.g., "Toxic"). |
4. On-Site Storage and Accumulation:
-
Store waste containers in a designated and properly ventilated satellite accumulation area, at or near the point of generation.
-
Keep waste containers closed at all times, except when adding waste.[2]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Decontamination Procedures:
-
Glassware and Equipment: Triple-rinse all contaminated glassware and equipment. The first two rinses should be with a solvent known to dissolve this compound, followed by a final rinse with water. Collect all rinsate as hazardous liquid waste.[8]
-
Work Surfaces: Decontaminate work surfaces with soap and water or an appropriate solvent.[9]
-
Spills: In the event of a spill, alert personnel in the area and follow your laboratory's established spill cleanup procedure. For minor spills, use a chemical spill kit to absorb the material, then collect the absorbent material as hazardous solid waste.[10][11]
6. Requesting Waste Pickup:
-
Once a waste container is full or has reached the designated accumulation time limit, submit a waste pickup request to your institution's EHS department.
-
Do not transport hazardous waste outside of your designated laboratory area.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 4. epa.gov [epa.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. protectivecoverall.com [protectivecoverall.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. westlab.com [westlab.com]
- 11. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Logistical Information for Handling HF51116
For Researchers, Scientists, and Drug Development Professionals: This document provides immediate, essential guidance for the safe handling and disposal of HF51116, a potent CXCR4 antagonist. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure to this compound. While specific hazard data is limited, a cautious approach is recommended.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn at all times to prevent eye contact. |
| Hand Protection | Chemical Impermeable Gloves | Nitrile or other resistant gloves are suitable. |
| Body Protection | Laboratory Coat | A standard lab coat is required. |
| Respiratory Protection | Not specified, but use in a well-ventilated area is crucial. | A fume hood is recommended, especially when handling the solid form. |
Engineering Controls:
| Control Type | Recommendation |
| Ventilation | Work in a well-ventilated area. |
| Fume Hood | Recommended to minimize inhalation risk. |
| Eyewash Station | Must be readily accessible. |
| Safety Shower | Must be readily accessible. |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Handling:
-
Avoid the formation of dust and aerosols.
-
Do not breathe mist, gas, or vapors[1].
-
Avoid contact with skin and eyes[1].
-
Use non-sparking tools to prevent ignition sources[1].
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place[1].
-
Store away from incompatible materials and foodstuff containers[1].
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor[1]. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor[1]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |
| Inhalation | Move the person to fresh air. |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
Disposal Guidelines:
-
Collect waste in suitable, closed containers for disposal[1].
-
Environmental discharge must be avoided[1].
-
Adhered or collected material should be promptly disposed of according to appropriate laws and regulations[1].
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
